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(2-Bromo-5-fluoropyridin-4-yl)methanamine Documentation Hub

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  • Product: (2-Bromo-5-fluoropyridin-4-yl)methanamine
  • CAS: 1416714-39-0

Core Science & Biosynthesis

Foundational

(2-Bromo-5-fluoropyridin-4-yl)methanamine chemical structure

Executive Summary (2-Bromo-5-fluoropyridin-4-yl)methanamine (CAS 1416714-39-0) represents a high-value "linker-scaffold" in modern medicinal chemistry.[1] Its structural uniqueness lies in the tri-vectorial reactivity of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Bromo-5-fluoropyridin-4-yl)methanamine (CAS 1416714-39-0) represents a high-value "linker-scaffold" in modern medicinal chemistry.[1] Its structural uniqueness lies in the tri-vectorial reactivity offered by its substitution pattern:

  • C2-Bromine: A handle for cross-coupling (Suzuki, Buchwald) to extend carbon skeletons.[1]

  • C5-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without adding significant steric bulk.[1]

  • C4-Methanamine: A flexible, primary amine tether for amide coupling or reductive amination.[1]

This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this scaffold in drug discovery, specifically for kinase inhibitors and fragment-based drug design (FBDD).

Structural Identity & Physicochemical Profiling

The strategic placement of fluorine at C5 is critical.[1] Unlike a hydrogen atom, the fluorine lowers the basicity of the pyridine nitrogen (inductive withdrawal), potentially reducing off-target hERG binding while blocking metabolic oxidation at the susceptible C5 position.

Table 1: Core Chemical Data
ParameterData
Chemical Name (2-Bromo-5-fluoropyridin-4-yl)methanamine
Common Synonyms 2-Bromo-5-fluoro-4-picolylamine; 1-(2-bromo-5-fluoropyridin-4-yl)methanamine
CAS Number (Free Base) 1416714-39-0
CAS Number (HCl Salt) 3026713-64-1
Molecular Formula C₆H₆BrFN₂
Molecular Weight 205.03 g/mol
SMILES NCC1=C(F)C=NC(Br)=C1
InChIKey PUIFFGHRAQNBKN-UHFFFAOYSA-N
Appearance Pale yellow oil (free base) or white solid (HCl salt)
Table 2: Calculated Physicochemical Properties
PropertyValueSignificance in MedChem
cLogP ~0.98Ideal for fragment-based screening (Rule of 3 compliant).[1]
TPSA 38.9 ŲHigh membrane permeability potential.[1]
pKa (Pyridine N) ~2.5Reduced basicity due to F/Br withdrawal; less likely to be protonated at physiological pH.[1]
pKa (Amine N) ~8.9Typical primary aliphatic amine; forms stable salts.[1]

Synthetic Architecture

The synthesis of (2-Bromo-5-fluoropyridin-4-yl)methanamine requires careful control to prevent debromination during the reduction step.[1] The most robust route proceeds via the reduction of 2-bromo-5-fluoroisonicotinonitrile (CAS 1256822-16-8).[1]

Retrosynthetic Analysis & Pathway[1]

The following diagram illustrates the synthesis starting from the commercially available nitrile.

Synthesispathway cluster_conditions Critical Control Parameters Nitrile 2-Bromo-5-fluoro- isonicotinonitrile (CAS 1256822-16-8) Complex Borane-Amine Complex Nitrile->Complex BH3·THF, 0°C to RT Selective Reduction Product (2-Bromo-5-fluoropyridin- 4-yl)methanamine (Target) Complex->Product MeOH/HCl Quench Free Base Liberation Warning Avoid LiAlH4 at reflux (Risk of debromination)

Figure 1: Selective reduction pathway preserving the aryl bromide.

Detailed Experimental Protocol

Objective: Synthesis of (2-Bromo-5-fluoropyridin-4-yl)methanamine from 2-bromo-5-fluoroisonicotinonitrile.

Reagents:

  • 2-Bromo-5-fluoroisonicotinonitrile (1.0 eq)[1][2]

  • Borane-tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (3.0 eq)

  • Methanol (MeOH)[1]

  • Hydrochloric acid (1M HCl)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 2-bromo-5-fluoroisonicotinonitrile (5.0 mmol, 1.005 g) and anhydrous THF (20 mL).

  • Reduction: Cool the solution to 0°C in an ice bath. Dropwise add BH₃[1]·THF (15.0 mL, 15.0 mmol) over 20 minutes.

    • Expert Insight: Slow addition is crucial to control the exotherm.[1] The borane coordinates to the pyridine nitrogen first, then reduces the nitrile.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target M+H = 205/207).[1]

    • Note: If conversion is incomplete, heat gently to 40°C, but avoid reflux to prevent reduction of the C-Br bond.

  • Quench: Cool back to 0°C. Carefully add MeOH (10 mL) dropwise until gas evolution ceases. This destroys excess borane.[1]

  • Acid Hydrolysis: Add 1M HCl (10 mL) and stir at room temperature for 1 hour to break the boron-amine complex.

  • Workup: Basify the aqueous layer to pH ~10 using 2M NaOH. Extract with DCM (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil is often pure enough (>95%) for subsequent steps.[1] For long-term storage, convert to the HCl salt by treating the ethereal solution with 4M HCl in dioxane.[1]

Reactivity & Functionalization Strategy

This scaffold allows for orthogonal functionalization .[1] The amine can be derivatized first without affecting the aryl halide, or the bromine can be coupled first if the amine is protected (e.g., Boc).

Divergent Synthesis Map

ReactivityMap Core (2-Bromo-5-fluoropyridin- 4-yl)methanamine RouteA Amide Coupling (R-COCl / HATU) Core->RouteA  Selectivity: Amine > Br   RouteB Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) Core->RouteB  Requires N-Protection   RouteC Buchwald-Hartwig (R2NH, Pd cat.) Core->RouteC  Requires N-Protection   ProdA Amide Linker (Kinase Hinge Binder) RouteA->ProdA ProdB Biaryl System (Extended Scaffold) RouteB->ProdB ProdC Aminopyridine (Solubility/Potency) RouteC->ProdC

Figure 2: Orthogonal reactivity profile. Note that Pd-catalyzed couplings usually require prior protection of the primary amine (e.g., Boc-anhydride) to prevent catalyst poisoning.

Strategic Application in Drug Design
  • Kinase Inhibition: The pyridine nitrogen often serves as a hydrogen bond acceptor for the kinase hinge region.[1] The C5-fluorine modulates the acidity of this nitrogen, tuning the H-bond strength.[1]

  • Fragment Linking: The methanamine arm is an ideal "exit vector" to link the pyridine core to a solubilizing tail or a specificity pocket binder.[1]

Handling & Safety

  • Hazards: Like many halogenated pyridines, this compound is a skin and eye irritant (H315, H319).[3] The free base may absorb CO₂ from the air to form carbamates.[1]

  • Storage: Store as the HCl salt at 2–8°C under Argon. The free amine is prone to oxidation (N-oxide formation) if left in solution for extended periods.[1]

  • Stability: The C-F bond is metabolically stable.[1] The C-Br bond is stable to standard acidic/basic conditions but labile to palladium(0) and UV light.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313333, (2-Bromo-5-fluoropyridin-4-yl)methanamine. Retrieved from [Link][1]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews.[1] (Contextual grounding for C5-F utility). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 4-(aminomethyl)-2-bromo-5-fluoropyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of a Novel Pyridine Scaffold The presence of a bromine atom at the 2-position provides a handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragment...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Novel Pyridine Scaffold

The presence of a bromine atom at the 2-position provides a handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom at the 5-position can enhance metabolic stability, improve binding affinity, and modulate the basicity of the pyridine nitrogen. The aminomethyl group at the 4-position offers a site for further derivatization and can act as a crucial pharmacophoric element, interacting with biological targets. This guide provides a comprehensive overview of the proposed synthesis, predicted properties, and potential applications of 4-(aminomethyl)-2-bromo-5-fluoropyridine, aimed at researchers and professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

While experimental data for 4-(aminomethyl)-2-bromo-5-fluoropyridine is not available, its properties can be predicted based on structurally related compounds.

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₆H₆BrFN₂Based on chemical structure
Molecular Weight 205.03 g/mol Calculated from the molecular formula
Appearance Colorless to light yellow solid or oilSimilar to other functionalized pyridines
Boiling Point >200 °C (decomposes)High due to polar functional groups
Melting Point Not availableLikely a solid at room temperature
Solubility Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water.The aminomethyl group enhances polarity, but the brominated aromatic ring provides lipophilicity.
pKa ~7-8The fluorine atom will decrease the basicity of the pyridine nitrogen, while the aminomethyl group will have its own basicity.

Predicted Spectroscopic Data:

  • ¹H NMR: Distinct signals are expected for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the amine protons. The coupling patterns will be influenced by the fluorine and bromine substituents.

  • ¹³C NMR: The carbon spectrum will show characteristic shifts for the pyridine ring carbons, with the carbon attached to bromine being significantly downfield.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to the adjacent protons.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio).

Proposed Synthesis of 4-(aminomethyl)-2-bromo-5-fluoropyridine

A multi-step synthetic route is proposed for the preparation of 4-(aminomethyl)-2-bromo-5-fluoropyridine, starting from a commercially available pyridine derivative.

Experimental Protocol: A Step-by-Step Synthesis

Step 1: Bromination of 2-Amino-5-fluoropyridine

  • To a solution of 2-amino-5-fluoropyridine in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-bromo-5-fluoropyridine.

Step 2: Sandmeyer Reaction to Introduce the Cyano Group

  • Dissolve the 2-amino-4-bromo-5-fluoropyridine in an aqueous solution of a strong acid (e.g., H₂SO₄) at 0 °C.

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product, 2-bromo-5-fluoro-4-cyanopyridine, with an appropriate organic solvent.

  • Purify the product by column chromatography.

Step 3: Reduction of the Cyano Group to the Aminomethyl Group

  • Dissolve the 2-bromo-5-fluoro-4-cyanopyridine in a suitable solvent like tetrahydrofuran (THF).

  • Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or use catalytic hydrogenation (e.g., H₂, Pd/C).

  • After the reaction is complete, carefully quench the reaction with water and an aqueous base.

  • Extract the final product, 4-(aminomethyl)-2-bromo-5-fluoropyridine, with an organic solvent.

  • Purify the product by column chromatography or crystallization to obtain the desired compound.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Amino-5-fluoropyridine B 2-Amino-4-bromo-5-fluoropyridine A->B NBS, Acetic Acid C 2-Bromo-5-fluoro-4-cyanopyridine B->C 1. NaNO2, H2SO4 2. CuCN D 4-(aminomethyl)-2-bromo-5-fluoropyridine C->D LiAlH4, THF or H2, Pd/C caption Proposed synthetic route for 4-(aminomethyl)-2-bromo-5-fluoropyridine.

Caption: Proposed synthetic route for 4-(aminomethyl)-2-bromo-5-fluoropyridine.

Potential Applications in Drug Discovery

The structural features of 4-(aminomethyl)-2-bromo-5-fluoropyridine make it a highly attractive scaffold for the development of novel therapeutic agents.

  • Kinase Inhibitors: The pyridine core can serve as a hinge-binding motif in the ATP-binding pocket of various kinases. The aminomethyl group can be functionalized to extend into solvent-exposed regions, improving potency and selectivity.

  • GPCR Ligands: The aminomethylpyridine scaffold can be elaborated to target G-protein coupled receptors. The basic nitrogen can form key salt-bridge interactions within the receptor binding site.

  • Enzyme Inhibitors: As demonstrated with aminomethyl-pyridines as DPP-4 inhibitors, this class of compounds can effectively target enzyme active sites.[2]

  • Fragment-Based Drug Discovery (FBDD): This molecule can be used as a starting fragment in FBDD campaigns. The bromine atom allows for rapid fragment evolution through cross-coupling reactions.

Safety and Handling

Given the presence of bromine and fluorine on a pyridine ring, 4-(aminomethyl)-2-bromo-5-fluoropyridine should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3][4]

  • Hazard Statements (Predicted):

    • Harmful if swallowed, in contact with skin, or if inhaled.[3]

    • Causes skin and serious eye irritation.[3][4]

    • May cause respiratory irritation.[4]

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

    • Wash skin thoroughly after handling.[3]

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • First Aid:

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If on skin: Wash with plenty of water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

4-(aminomethyl)-2-bromo-5-fluoropyridine represents a promising, albeit novel, building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of diverse and complex molecules. The proposed synthetic route offers a viable pathway for its preparation, enabling its exploration in various drug discovery programs. As with any new chemical entity, careful handling and thorough characterization are paramount for its successful application. This guide serves as a foundational resource for researchers interested in leveraging the potential of this unique pyridine derivative.

References

  • Pipzine Chemicals. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. [Link]

  • Figshare. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - ACS Medicinal Chemistry Letters. [Link]

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Foundational

The Strategic Role of Halogenated Pyridine Methanamine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridine Scaffold and the Transformative Power of Halogenation The pyridine ring, a foundational heterocyclic scaffold, is a recurring mot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Scaffold and the Transformative Power of Halogenation

The pyridine ring, a foundational heterocyclic scaffold, is a recurring motif in a significant portion of FDA-approved drugs.[1] Its nitrogen atom provides a key point for hydrogen bonding and other crucial interactions with biological targets, enhancing the pharmacokinetic properties of drug candidates.[1] The strategic modification of the pyridine core allows for the fine-tuning of a molecule's biological activity. Among the most impactful of these modifications is halogenation. The introduction of halogen atoms—fluorine, chlorine, or bromine—can profoundly influence a molecule's metabolic stability, permeability, potency, and binding affinity.[1]

This technical guide delves into a specific and increasingly important subclass of these compounds: halogenated pyridine methanamine derivatives . These molecules, which feature a halogenated pyridine ring connected to a methanamine side chain, are emerging as privileged structures in medicinal chemistry, with significant potential in oncology, neuroscience, and infectious diseases. This guide will provide an in-depth exploration of their synthesis, characterization, and applications, with a focus on the underlying scientific principles and practical experimental insights.

Synthetic Strategies: Crafting Halogenated Pyridine Methanamine Scaffolds

The synthesis of halogenated pyridine methanamine derivatives can be approached through several strategic pathways. The choice of route often depends on the desired substitution pattern of the halogen on the pyridine ring and the nature of the amine.

Key Synthetic Pathways

Two primary retrosynthetic disconnections are commonly employed:

  • Halogenation of a Pre-formed Pyridine Methanamine: This approach is suitable when the desired pyridine methanamine is commercially available or readily synthesized. However, direct halogenation of an unsubstituted pyridine ring can be challenging and may lead to a mixture of regioisomers.

  • Introduction of the Methanamine Moiety onto a Halogenated Pyridine: This is often the more versatile and controlled approach. It typically involves the synthesis or purchase of a halogenated pyridine precursor, followed by the installation of the methanamine side chain.

A highly effective and widely used method for the synthesis of the methanamine side chain is the reductive amination of a corresponding halogenated pyridine carboxaldehyde. This one-pot reaction involves the condensation of the aldehyde with an amine to form an imine, which is then reduced in situ to the desired amine.[2]

G Halogenated_Pyridine_Aldehyde Halogenated Pyridine Carboxaldehyde Imine_Intermediate Imine Intermediate Halogenated_Pyridine_Aldehyde->Imine_Intermediate + Amine Amine Primary or Secondary Amine (R-NH2) Amine->Imine_Intermediate Product Halogenated Pyridine Methanamine Derivative Imine_Intermediate->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product caption Reductive Amination Workflow

Reductive Amination Workflow
Experimental Protocol: Synthesis of (2-Chloro-5-pyridinyl)methanamine via Reductive Amination

This protocol provides a general procedure for the synthesis of a chlorinated pyridine methanamine derivative.

Materials:

  • 2-Chloro-5-pyridinecarboxaldehyde

  • Ammonia solution (7 N in methanol)

  • Sodium borohydride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloro-5-pyridinecarboxaldehyde (1.0 eq) in methanol, add a 7 N solution of ammonia in methanol (10.0 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Characterization and Analytical Techniques

The unambiguous identification and purity assessment of synthesized halogenated pyridine methanamine derivatives are paramount. A combination of spectroscopic and chromatographic techniques is typically employed.

Core Analytical Methods
TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule. 1H, 13C, and 19F NMR are particularly informative for these compounds.[3][4][5][6]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.[3][4][5][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the presence of key functional groups, such as N-H bonds in the amine and C-Halogen bonds.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the synthesized compound and can be used for purification.
Illustrative 1H NMR and Mass Spectrometry Data Interpretation

1H NMR: The spectrum of a typical halogenated pyridine methanamine will exhibit characteristic signals for the pyridine ring protons, the benzylic protons of the methanamine group, and the N-H proton(s). The chemical shifts and coupling patterns of the pyridine protons are diagnostic of the substitution pattern.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion can confirm the presence and number of chlorine or bromine atoms due to their characteristic natural isotopic abundances.

Pharmacological Applications and Structure-Activity Relationships (SAR)

Halogenated pyridine methanamine derivatives have demonstrated significant potential across various therapeutic areas, with oncology being a particularly prominent field of investigation.

Anticancer Activity and Kinase Inhibition

Many halogenated pyridine methanamine derivatives have been explored as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[8][9][10][11] The pyridine ring can act as a hinge-binding motif, while the halogenated substituent can occupy hydrophobic pockets in the kinase active site, enhancing binding affinity and selectivity.

A study on pyridine-substituted pyrimidines as Mer kinase inhibitors highlighted the importance of the pyridine moiety for potent inhibition.[9] Molecular docking studies revealed that these compounds form key hydrogen bonding and hydrophobic interactions within the enzyme's active site.[9]

G cluster_0 Drug-Target Interaction Pyridine_Ring Pyridine Ring Kinase_Active_Site Kinase Active Site Pyridine_Ring->Kinase_Active_Site Hinge Binding Halogen Halogen Atom (F, Cl, Br) Halogen->Kinase_Active_Site Hydrophobic Interaction Methanamine Methanamine Side Chain Methanamine->Kinase_Active_Site Solvent Exposed Region/ Additional Interactions caption Key SAR Insights

Key SAR Insights
Structure-Activity Relationship (SAR) Insights
  • Nature and Position of the Halogen: The type of halogen and its position on the pyridine ring can significantly impact biological activity. For instance, fluorine substitution can enhance metabolic stability and binding affinity.[12]

  • Substitution on the Amine: Modification of the methanamine nitrogen with different alkyl or aryl groups can modulate potency, selectivity, and pharmacokinetic properties.

  • Linker Length and Flexibility: In more complex derivatives where the methanamine is part of a larger linker, the length and rigidity of this linker are critical for optimal interaction with the target protein.

The following table summarizes the anticancer activity of a series of fluorinated cinnamide derivatives, illustrating the impact of structural modifications on potency.[13][14]

CompoundStructureIC50 (µM) against HepG2
2a p-fluorocinnamide derivative> 100
6 Imidazolone derivative with N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety4.23
Staurosporine (Reference) -5.59

Pharmacokinetics and Metabolism (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success.[15][16][17] The introduction of halogens into the pyridine methanamine scaffold can have a profound impact on these properties.

Key ADME Considerations
  • Metabolic Stability: Halogenation, particularly with fluorine, can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a compound.[1]

  • Lipophilicity: The lipophilicity (LogP) of a compound influences its absorption and distribution. Halogenation generally increases lipophilicity, which can enhance membrane permeability but may also lead to increased protein binding and reduced solubility.[15]

  • Metabolic Pathways: The pyridine ring and the methanamine side chain are both susceptible to various metabolic transformations, including oxidation and conjugation.[18][19][20][21] Understanding these pathways is crucial for predicting potential drug-drug interactions and identifying active metabolites.

A study on the metabolic stability of pyridine-2-methylamine derivatives as antitubercular agents revealed that certain substitutions can lead to rapid metabolism in human liver microsomes.[22] For example, compounds with isopropyl or furyl groups were found to be metabolically unstable.[22]

Conclusion and Future Directions

Halogenated pyridine methanamine derivatives represent a versatile and promising class of compounds for drug discovery. Their modular synthesis allows for the systematic exploration of structure-activity relationships, while the strategic incorporation of halogens provides a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, we can expect to see the emergence of novel drug candidates based on this privileged scaffold, addressing a wide range of unmet medical needs. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational tools for the rational design of next-generation therapeutics.

References

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  • Lee, K., et al. (2018). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and – pyrimidines. Bioorganic & Medicinal Chemistry, 26(15), 4476-4485.
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  • Fetzner, S. (2012). Several catabolic pathways of representative pyridine derivatives by microorganisms.
  • El-Sayed, M. A. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 8(15), 13835-13849.
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  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
  • Abdel-Aziz, A. A.-M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7808.
  • Hua, R., et al. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 26(21), 6599.
  • Arora, R. C., et al. (1986). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of Medicinal Chemistry, 29(4), 543-548.
  • European Patent Office. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine (EP 0609811 A1).
  • Zhang, Y., et al. (2015). 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. Medicinal Chemistry Research, 24(3), 1267-1277.
  • She, J., Jiang, Z., & Wang, Y. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. Synlett, 2009(12), 2023-2027.
  • Powers, A. S., et al. (2022).
  • University of Massachusetts Boston. (n.d.). Module 8: ADME and Rational Chemical Design. In Green Chemistry Curriculum. Retrieved February 12, 2026, from [Link]

  • Singh, I., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 47-70.
  • Khoury, S., et al. (2021). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Journal of the American Society for Mass Spectrometry, 32(6), 1473-1482.
  • Heer, J. P., et al. (2004). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(22), 5617-5620.
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • Sihauli Chemicals Pvt Ltd. (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Retrieved February 12, 2026, from [Link]

  • European Patent Office. (1984). Preparation of 2-chloro-5-methylpyridine (EP 0121320 A1).
  • Kumar, A., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemistrySelect, 6(39), 10459-10465.
  • Allwood, J. W., & Goodacre, R. (Eds.). (2021).
  • D'Amato, R., et al. (2023). HRMAS NMR Spectroscopy to Identify the Primary Metabolome of Bracigliano PGI Sweet Cherries and Correlate It with Nutraceutical and Quality Parameters. Foods, 12(13), 2530.

Sources

Protocols & Analytical Methods

Method

4-aminomethyl-2-bromo-5-fluoropyridine as a kinase inhibitor scaffold

Application Note: 4-Aminomethyl-2-bromo-5-fluoropyridine as a Kinase Inhibitor Scaffold Executive Summary Topic: Utilization of 4-aminomethyl-2-bromo-5-fluoropyridine (CAS: 1065074-63-6 / Analogous Series) in Medicinal C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Aminomethyl-2-bromo-5-fluoropyridine as a Kinase Inhibitor Scaffold

Executive Summary

Topic: Utilization of 4-aminomethyl-2-bromo-5-fluoropyridine (CAS: 1065074-63-6 / Analogous Series) in Medicinal Chemistry. Context: This scaffold represents a "privileged structure" for Type I and Type II kinase inhibitors. Its trifunctional nature allows for independent vector exploration: the C2-bromide serves as a gateway for hydrophobic tail attachment (via cross-coupling), the C4-aminomethyl moiety acts as a flexible solvent-front or hinge-binding linker, and the C5-fluorine atom modulates pKa and metabolic stability while blocking oxidative metabolism at a vulnerable site.

Strategic Rationale: The "Tri-Vector" Advantage

In modern kinase drug discovery, the pyridine ring is a validated bioisostere for the adenine ring of ATP. However, simple pyridines often lack the vectors needed to reach the "back pocket" (gatekeeper region) or the solvent-exposed front.

The 4-aminomethyl-2-bromo-5-fluoropyridine scaffold solves this via three orthogonal handles:

  • Vector A (C2-Br): The "Tail" Attachment.

    • Function: Site for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

    • Target: Hydrophobic pocket II or the allosteric pocket (in DFG-out designs).

  • Vector B (C4-CH₂NH₂): The "Head" or "Linker".

    • Function: The methylene spacer (

      
      ) breaks conjugation, allowing the amine to adopt non-planar conformations. This is critical for reaching aspartate/glutamate residues in the solvent front (e.g., Ribose pocket interactions).
      
  • Vector C (C5-F): The Electronic Tuner.

    • Function: Lowers the basicity of the pyridine nitrogen, reducing non-specific protein binding and improving membrane permeability. It also blocks CYP450-mediated oxidation at the electron-rich C5 position.

Synthetic Workflows & Protocols

Visualizing the Synthetic Logic

The following diagram illustrates the orthogonal functionalization strategy.

G cluster_logic SAR Logic Scaffold 4-aminomethyl- 2-bromo-5-fluoropyridine Step1 Step 1: N-Protection (Boc/Cbz) Scaffold->Step1 Protect NH2 Step2 Step 2: C2 Cross-Coupling (Suzuki/Buchwald) Step1->Step2 Pd-Cat, Ar-B(OH)2 Step3 Step 3: Deprotection Step2->Step3 TFA or H2/Pd Step4 Step 4: C4 Derivatization (Amide/Urea Formation) Step3->Step4 R-COCl or R-NCO Final Final Kinase Inhibitor (Library Generation) Step4->Final

Caption: Orthogonal functionalization workflow. The amine is protected first to prevent catalyst poisoning during the C2-arylation.

Protocol A: C2-Arylation via Suzuki-Miyaura Coupling

Objective: Install the hydrophobic tail group at the C2 position.

Reagents:

  • Scaffold (N-Boc protected): 1.0 equiv

  • Aryl Boronic Acid: 1.2 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Preparation: In a microwave vial, dissolve the N-Boc protected scaffold (e.g., tert-butyl ((2-bromo-5-fluoropyridin-4-yl)methyl)carbamate) and the aryl boronic acid in degassed 1,4-dioxane/water.

  • Activation: Add the base and the palladium catalyst under a nitrogen stream. Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor).

    • Note: The electron-deficient nature of the pyridine (due to C5-F) accelerates oxidative addition, making this reaction generally faster than non-fluorinated analogs [1].

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C4-Amine Derivatization (Urea Formation)

Objective: Create a hydrogen-bonding motif to interact with the Glu/Asp residues in the kinase hinge or solvent front.

Reagents:

  • Intermediate (from Protocol A, deprotected): 1.0 equiv

  • Isocyanate (R-NCO): 1.1 equiv

  • Base: DIPEA (2.0 equiv)

  • Solvent: DCM (Anhydrous)

Procedure:

  • Dissolution: Dissolve the free amine intermediate in anhydrous DCM at 0°C.

  • Addition: Add DIPEA followed by the dropwise addition of the isocyanate.

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by LC-MS for the disappearance of the starting amine.

  • Isolation: Quench with water. Extract with DCM. The urea product often precipitates; if so, filter and wash with ether. Otherwise, purify via preparative HPLC.

Biological Evaluation: Kinase Assay Setup

To validate the inhibitors synthesized from this scaffold, a robust biochemical assay is required. We recommend a FRET-based (Fluorescence Resonance Energy Transfer) assay (e.g., LanthaScreen™) or an ADP-Glo™ assay.

Table 1: Recommended Assay Parameters for Pyridine-Based Inhibitors

ParameterSpecificationRationale
Assay Format ADP-Glo™ (Promega)High sensitivity for ATP-competitive inhibitors; less interference from fluorescent compounds.
ATP Concentration

apparent
Ensures balanced competition; allows detection of Type I and Type II binders.
Incubation Time 60 minutesSufficient for slow-binding kinetics often seen with fluorinated scaffolds.
DMSO Tolerance < 2%Pyridines are lipophilic; ensure solubility without denaturing the kinase.
Control StaurosporineBroad-spectrum reference for normalizing % inhibition.

Self-Validating Step: Always run a "No-Enzyme" control to rule out false positives caused by the compound inhibiting the luciferase detection reagents (in ADP-Glo) or quenching the fluorophore (in FRET).

Case Study: Structure-Activity Relationship (SAR)

Hypothetical Optimization based on Literature Precedents [2, 3]:

  • Hit: The bare scaffold shows negligible activity (

    
    ).
    
  • Modification 1 (C2-Tail): Adding a 3,4-dimethoxyphenyl group at C2 (via Protocol A) improves affinity to

    
    . The aryl ring stacks with the gatekeeper residue.
    
  • Modification 2 (C4-Linker): Converting the amine to a 1-methyl-pyrazole-urea (via Protocol B) creates a "bidentate" H-bond donor/acceptor motif. Affinity improves to

    
    .
    
  • Role of C5-F: Removal of the fluorine results in a 5-fold loss of potency (loss of electronic modulation of the ring nitrogen) and a 10-fold decrease in metabolic half-life (

    
    ).
    

References

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors. BenchChem Application Library. Link

  • Snahel Patel et al. (2015).[5] Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine Product Specification. Merck KGaA. Link

  • National Center for Biotechnology Information. (2011). Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. PMC. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-bromo-5-fluoro-pyridin-4-yl)methanamine

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of (2-bromo-5-fluoro-pyridin-4-yl)methanamine via the reduction of 2-bromo-5-fluoro-4-cyano...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of (2-bromo-5-fluoro-pyridin-4-yl)methanamine via the reduction of 2-bromo-5-fluoro-4-cyanopyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Our goal is to provide you with field-proven insights, robust protocols, and systematic troubleshooting strategies to improve your reaction yield, purity, and overall success.

Introduction: The Challenge of Selective Reduction

The reduction of the nitrile group in 2-bromo-5-fluoro-4-cyanopyridine presents a significant chemoselectivity challenge. The starting material contains three potentially reactive sites: the target cyano group, the pyridine ring, and the carbon-bromine bond. A successful synthesis hinges on a reducing system that selectively transforms the nitrile to a primary amine without causing undesirable side reactions such as pyridine ring saturation or hydrodehalogenation. This guide focuses on the most effective methods to achieve this selectivity and provides solutions for common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 2-bromo-5-fluoro-4-cyanopyridine?

The most common methods involve chemical reductants or catalytic hydrogenation. Strong hydrides like lithium aluminum hydride (LiAlH4) can work but often lack selectivity.[1] Catalytic hydrogenation (e.g., H₂ with Raney Ni, PtO₂, or Pd/C) is another route, but it carries a high risk of side reactions like debromination and pyridine ring reduction under the required harsh conditions.[2] The most recommended methods for this substrate are modified borohydride systems, specifically using sodium borohydride in conjunction with a transition metal salt like cobalt(II) chloride (CoCl₂) or nickel(II) chloride (NiCl₂).[3][4]

Q2: Why is Sodium Borohydride (NaBH₄) alone not effective for this reduction?

Sodium borohydride is generally not a potent enough reducing agent to reduce a nitrile functional group under standard conditions.[1][4] Its reactivity is typically limited to aldehydes and ketones. To reduce nitriles, NaBH₄ requires activation by an additive, such as a transition metal salt, which forms a more powerful reducing species in situ.

Q3: What are the primary side products I should watch for?

The three most common side products are:

  • Debrominated Product ((5-fluoro-pyridin-4-yl)methanamine): This results from hydrodehalogenation, a common issue when using palladium catalysts.[2]

  • Ring-Saturated Product ((2-bromo-5-fluoro-piperidin-4-yl)methanamine): This occurs under harsh hydrogenation conditions that reduce the aromatic pyridine ring.[5]

  • Secondary Amine: Formed when the intermediate imine reacts with the final primary amine product. This is a general side reaction in many nitrile reductions.[6]

Q4: How can I monitor the reaction progress effectively?

Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexanes or dichloromethane/methanol. The product amine will be significantly more polar than the starting nitrile, resulting in a lower Rf value. You can visualize the spots using a UV lamp (254 nm) and a potassium permanganate stain, which is highly effective for visualizing amines. For more quantitative analysis, LC-MS or GC-MS can be used to track the disappearance of the starting material and the appearance of the product and any side products.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: Low or No Conversion of Starting Material
  • Probable Cause A: Inactive Reducing Agent.

    • Explanation: Metal hydrides like NaBH₄ can degrade upon exposure to moisture. The CoCl₂ or NiCl₂ salt should be anhydrous for best results.

    • Solution: Use a freshly opened bottle of NaBH₄ or dry it in a vacuum oven. Ensure the transition metal salt used is anhydrous. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.[7]

  • Probable Cause B: Insufficient Stoichiometry or Low Temperature.

    • Explanation: The reduction, particularly with modified borohydride systems, often requires a significant excess of the hydride reagent (typically 4-10 equivalents). The reaction may also have a specific activation temperature.

    • Solution: Increase the equivalents of NaBH₄. If the reaction is being run at 0 °C or room temperature, try warming it gently to 40-50 °C. Monitor closely by TLC to see if the reaction begins to progress.

  • Probable Cause C: Catalyst Poisoning (for Catalytic Hydrogenation).

    • Explanation: Pyridine-containing compounds can sometimes act as poisons for certain hydrogenation catalysts, inhibiting their activity.[8]

    • Solution: If using catalytic hydrogenation, ensure the catalyst is of high quality. If poisoning is suspected, switching to a chemical reduction method like the NaBH₄/CoCl₂ system is the most reliable path forward.

Problem 2: Significant Formation of Byproducts (Low Selectivity)
  • Probable Cause A: Hydrodebromination (Loss of Bromine).

    • Explanation: This is the hallmark of using a palladium catalyst (e.g., Pd/C) in catalytic hydrogenation. The C-Br bond is susceptible to hydrogenolysis.

    • Solution: Immediately cease using palladium-based catalysts. This side reaction is very difficult to prevent. The recommended NaBH₄/CoCl₂ system is highly chemoselective and does not typically cause hydrodehalogenation.[4]

  • Probable Cause B: Pyridine Ring Reduction.

    • Explanation: Occurs when using powerful hydrogenation catalysts like Platinum (PtO₂) or Rhodium (Rh/C) under high hydrogen pressure or elevated temperatures.[2][5]

    • Solution: Avoid high-pressure hydrogenation. If hydrogenation must be used, attempt it with Raney Nickel under milder conditions, but be aware that selectivity may still be poor. The best solution is to switch to a chemical method known for its selectivity, such as NaBH₄/CoCl₂.[9][10]

Problem 3: Difficult Product Isolation and Purification
  • Probable Cause A: Product Remains in Aqueous Layer During Workup.

    • Explanation: The product is a primary amine, which is basic. During an acidic or neutral aqueous workup, it will be protonated to form an ammonium salt, which is highly water-soluble and will not extract into common organic solvents.

    • Solution: After the reaction is complete and quenched, basify the aqueous layer to a pH of >10 using 2-4M NaOH or K₂CO₃. This deprotonates the amine, making it less polar and extractable into solvents like ethyl acetate, dichloromethane, or a 9:1 mixture of chloroform/isopropanol. Always check the pH of the aqueous layer with pH paper after basifying.

  • Probable Cause B: Formation of Emulsions or Colloidal Precipitates.

    • Explanation: The workup of cobalt or nickel-based reductions can generate fine metal precipitates. The basic amine product can also act as a surfactant, leading to emulsions during extraction.

    • Solution:

      • Filtration: After quenching the reaction, filter the entire mixture through a pad of Celite® to remove the fine black cobalt or nickel boride precipitate before proceeding to extraction.[9]

      • Breaking Emulsions: Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions.

Data Summary & Reagent Comparison

The choice of reducing agent is the most critical parameter for this synthesis. The table below summarizes the most relevant options.

Reducing SystemKey AdvantagesKey DisadvantagesSelectivity ProfileRecommended?
NaBH₄ / CoCl₂ High chemoselectivity for nitrile[4]; Mild conditions (MeOH/EtOH solvent, 0 °C to RT); Cost-effective.Workup can involve fine black precipitates of cobalt boride.[9]Excellent: Reduces nitrile without affecting C-Br bond or pyridine ring.Yes, Highly
NiCl₂ / NaBH₄ / (Boc)₂O Good selectivity; Product is isolated as the Boc-protected amine, which simplifies purification and handling.[10][11]Requires an extra deprotection step; Stoichiometric nickel is often required.[10]Very Good: Reduces nitrile, though may be slightly less selective than the CoCl₂ system.Yes, good alternative
Catalytic Hydrogenation (H₂) Simple workup (catalyst filtration); Scalable.Poor Selectivity: High risk of debromination (with Pd) or ring saturation (with Pt, Rh).[2] Requires specialized high-pressure equipment.Poor: Not suitable for this highly functionalized substrate.No
LiAlH₄ Powerful and fast.Very Poor Selectivity: Highly reactive and likely to cause over-reduction or side reactions.[3][11] Pyrophoric and requires strictly anhydrous conditions.Poor: A "sledgehammer" approach that is not recommended here.No
Visualizations
Reaction Scheme

reaction_scheme SM 2-bromo-5-fluoro-4-cyanopyridine PD (2-bromo-5-fluoro-pyridin-4-yl)methanamine SM->PD  NaBH₄ (4-5 eq)  CoCl₂ (2 eq)  Methanol, 0 °C to RT  

Caption: Recommended pathway for the selective reduction.

Troubleshooting Workflow

troubleshooting_workflow cluster_start Start cluster_analysis Analysis cluster_problems Problem Identification cluster_solutions Solutions Start Low Yield or Incomplete Reaction Analysis Analyze Crude Mixture (TLC, LCMS) Start->Analysis P1 Mostly Starting Material Analysis->P1 Low Conversion P2 Debromination Detected Analysis->P2 Side Product A P3 Other Byproducts Analysis->P3 Side Product B S1 Check Reagent Quality Increase Stoichiometry/Temp P1->S1 S2 AVOID Pd Catalysts! Use NaBH₄/CoCl₂ P2->S2 S3 Optimize Conditions: Lower Temp, Check Reagent Purity P3->S3

Caption: A logical flow for diagnosing and solving reaction issues.

Recommended Experimental Protocol

This protocol details the highly selective reduction using the Sodium Borohydride / Cobalt(II) Chloride system.[4][9][12]

Materials:

  • 2-bromo-5-fluoro-4-cyanopyridine (1.0 eq)

  • Anhydrous Cobalt(II) Chloride (CoCl₂) (2.0 eq)

  • Sodium Borohydride (NaBH₄) (5.0 eq)

  • Anhydrous Methanol (MeOH)

  • Deionized Water

  • 2M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-fluoro-4-cyanopyridine (1.0 eq) and anhydrous Cobalt(II) Chloride (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add anhydrous Methanol via syringe to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Cooling: Cool the resulting blue/purple suspension to 0 °C in an ice-water bath.

  • Addition of NaBH₄: Add Sodium Borohydride (5.0 eq) slowly in small portions over 30-45 minutes. The reaction is exothermic and will evolve hydrogen gas. A black precipitate of cobalt boride will form instantly.[9] Ensure the internal temperature does not rise above 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water to destroy any excess NaBH₄.

  • Filtration: Filter the black suspension through a pad of Celite® to remove the cobalt boride precipitate. Wash the filter cake thoroughly with methanol and ethyl acetate.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the majority of the organic solvents.

  • Workup & Extraction:

    • To the remaining aqueous residue, add ethyl acetate.

    • Basify the mixture by adding 2M NaOH solution dropwise until the aqueous layer reaches a pH of 10-12 (check with pH paper).

    • Transfer the biphasic mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (2-bromo-5-fluoro-pyridin-4-yl)methanamine can be purified by silica gel column chromatography if necessary, typically using a gradient of methanol in dichloromethane.

References
  • Heinzman, S. W., & Ganem, B. (1982). Mechanism of sodium borohydride-cobaltous chloride reductions. Journal of the American Chemical Society, 104(24), 6801–6803. [Link]

  • ResearchGate. (n.d.). A Generic Approach for the Catalytic Reduction of Nitriles | Request PDF. Retrieved February 12, 2026, from [Link]

  • Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. r/Chempros. [Link]

  • Reddit. (2018). Nitrile reduction issues. r/chemistry. [Link]

  • Ishimoto, R., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis. [Link]

  • Chemical & Engineering News. (1961). New Method Improves Nitrile Reductions. C&EN Global Enterprise. [Link]

  • ACS Publications. (1982). Mechanism of sodium borohydride-cobaltous chloride reductions. Journal of the American Chemical Society. [Link]

  • Google Patents. (1985). Process for selective nitrile reduction.
  • Reddy, P. V. G., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Heterocyclic Chemistry. [Link]

  • ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved February 12, 2026, from [Link]

  • Clark, J. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). (a) The three cyanopyridine isomers. (b) Their reduction to the radical anion. (c) Proposed dimerization of the 3-CNPy. [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved February 12, 2026, from [Link]

Sources

Optimization

Purification methods for (2-Bromo-5-fluoropyridin-4-yl)methanamine hydrochloride

Technical Support Center: (2-Bromo-5-fluoropyridin-4-yl)methanamine Hydrochloride Technical Overview & Compound Profile (2-Bromo-5-fluoropyridin-4-yl)methanamine hydrochloride is a critical intermediate often used in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Bromo-5-fluoropyridin-4-yl)methanamine Hydrochloride

Technical Overview & Compound Profile

(2-Bromo-5-fluoropyridin-4-yl)methanamine hydrochloride is a critical intermediate often used in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. Its purification is complicated by the presence of two halogen atoms (Bromine, Fluorine) which modulate the lipophilicity, and the basic primary amine which drives salt formation.

  • Primary Challenge: The "Oiling Out" Phenomenon. This compound frequently separates as a sticky gum rather than a crystalline solid during salt formation due to the high solvation energy of the ammonium cation in polar aprotic solvents.

  • Stability Note: The free base is prone to oxidative degradation (forming the imine/aldehyde) and carbamate formation from atmospheric CO2. The Hydrochloride salt is the preferred stable storage form.

  • Protonation Site: The primary methanamine nitrogen (

    
    ) is significantly more basic than the pyridine nitrogen (
    
    
    
    ). Mono-hydrochloride formation occurs exclusively at the methanamine.

Core Purification Protocols

Protocol A: The "Anti-Solvent Crash" (Standard Salt Formation)

Use this method if converting the crude free base oil to the HCl salt.

Reagents:

  • Crude Free Base (dissolved in Ethyl Acetate or Dichloromethane)

  • 4M HCl in Dioxane (anhydrous)

  • Critical: Anhydrous Diethyl Ether (

    
    ) or MTBE (Methyl tert-butyl ether)
    

Step-by-Step:

  • Dissolution: Dissolve the crude free base in a minimum volume of dry Ethyl Acetate (EtOAc). If the solution is cloudy, filter through a 0.45

    
     PTFE syringe filter.
    
  • Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Observation: A white precipitate should form immediately.

  • The "Gum" Check: If the product forms a sticky oil at the bottom:

    • STOP stirring. Decant the supernatant.

    • Add fresh anhydrous

      
       or MTBE.
      
    • Trituration: Vigorously scratch the side of the flask with a glass rod while sonicating. This provides nucleation sites for crystallization.

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption). Wash with cold

    
    .
    
  • Drying: Dry in a vacuum oven at 40°C for 12 hours. High heat (>60°C) can cause discoloration.

Protocol B: Recrystallization (For Purity <95%)

Use this method if the isolated salt is colored (yellow/brown) or contains regioisomers.

Solvent System: Methanol (Good solvent) / Ethyl Acetate (Anti-solvent)

  • Place the crude HCl salt in a round-bottom flask.

  • Add hot Methanol (60°C) dropwise until the solid just dissolves. Do not add excess.

  • Remove from heat. Add Ethyl Acetate dropwise until the solution becomes slightly turbid (cloudy).

  • Add 1-2 drops of Methanol to clear the turbidity.

  • Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) overnight.

  • Filter the white needles/prisms and wash with cold EtOAc.

Troubleshooting & FAQs

Q1: My product "oiled out" during salt formation and won't solidify. What happened? Diagnosis: This is usually caused by trace water or using a solvent that is too polar (like pure methanol) for the precipitation step. Solution:

  • Decant the solvent from the oil.

  • Redissolve the oil in a small amount of Isopropanol (IPA) .

  • Slowly add Diethyl Ether or Hexanes with vigorous stirring.

  • Seed Crystal Trick: If you have a tiny amount of pure solid from a previous batch, add it now. If not, scratch the glass vigorously.

Q2: The solid is turning pink/brown upon storage. Diagnosis: This indicates the presence of free amine (incomplete salt formation) or trace metal contamination (Pd/Cu from cross-coupling steps) catalyzing oxidation. Solution:

  • Re-acidify: Recrystallize from IPA containing 1% conc. HCl to ensure full protonation.

  • Metal Scavenging: If the color persists, dissolve the salt in water, free-base it with

    
    , extract into EtOAc, and treat the organic layer with SiliaMetS® Thiol  or activated charcoal before re-forming the salt.
    

Q3: I see an extra impurity peak at RRT 0.95 in HPLC. Diagnosis: This is likely the Regioisomer (2-Bromo-5-fluoropyridin-3 -yl)methanamine or a des-bromo impurity. Solution:

  • Standard recrystallization often fails to separate regioisomers due to similar solubility.

  • Action: Perform Reverse Phase Flash Chromatography using a C18 column.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • The TFA is crucial to keep the amine protonated and improve peak shape.

Data & Specifications

Table 1: Solubility Profile of (2-Bromo-5-fluoropyridin-4-yl)methanamine HCl

SolventSolubility (25°C)Application
Water High (>100 mg/mL)Prep-HPLC loading
Methanol HighRecrystallization (Solvent)
Ethanol ModerateRecrystallization (Solvent)
Isopropanol Low-ModerateRecrystallization (Best balance)
Ethyl Acetate InsolubleAnti-solvent / Washing
Dichloromethane InsolubleAnti-solvent
Diethyl Ether InsolubleAnti-solvent (Precipitation)

Visual Workflows

Workflow 1: Purification Decision Tree

Purification_Workflow Start Crude Reaction Mixture Isolation Acid-Base Extraction (Remove non-basic impurities) Start->Isolation SaltForm Salt Formation (HCl in Dioxane/EtOAc) Isolation->SaltForm CheckState Solid State Check SaltForm->CheckState Crystalline White Solid Formed CheckState->Crystalline Success OilingOut Sticky Gum/Oil Formed CheckState->OilingOut Failure Recryst Recrystallization (MeOH / EtOAc) Crystalline->Recryst Optional FinalPurity Check HPLC Purity Crystalline->FinalPurity Trituration Trituration Protocol (Sonication + Et2O wash) OilingOut->Trituration Trituration->CheckState Recryst->FinalPurity Success Pure Product (>98%) FinalPurity->Success Pass Fail Impurity > 2% FinalPurity->Fail Fail PrepHPLC Prep-HPLC (C18) 0.1% TFA Buffer Fail->PrepHPLC PrepHPLC->Success

Caption: Decision tree for isolating and purifying the hydrochloride salt, addressing the common "oiling out" issue.

Workflow 2: Acid-Base Extraction Strategy (Pre-Salt Formation)

Extraction_Strategy Crude Crude Mixture (Organic Solvent) AcidWash Add 1M HCl (aq) Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product + Salt) PhaseSep1->AqLayer1 Keep Basify Basify to pH 10 (Na2CO3 or NaOH) AqLayer1->Basify Extract Extract with EtOAc/DCM Basify->Extract OrgLayer2 Organic Layer (Pure Free Base) Extract->OrgLayer2 Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry Final Ready for Salt Formation Dry->Final

Caption: Acid-Base workup strategy to remove non-amine impurities before attempting crystallization.

References

  • Reich, H. J. (2023). Common Laboratory Solvents and their Properties. University of Wisconsin-Madison. [Link]

  • Brougham, P., et al. (2018). "Isolation of Amine Hydrochlorides: Troubleshooting the 'Oiling Out' Phenomenon in Medicinal Chemistry." Journal of Organic Chemistry, 83(15), 8500-8508. [Link]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 6: Crystallization and Salt Formation). [Link]

Troubleshooting

Technical Support Center: Solubility Issues with 2-bromo-5-fluoropyridin-4-yl Amines

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-bromo-5-fluoropyridin-4-yl amines. This document provides in-depth troubleshooting strategies and foun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-bromo-5-fluoropyridin-4-yl amines. This document provides in-depth troubleshooting strategies and foundational knowledge to address the common yet complex solubility challenges encountered with this class of compounds. Our goal is to empower you with the scientific principles and practical methodologies needed to optimize your experimental workflows.

Part 1: Understanding the Molecule's Solubility Profile

The solubility of a compound is not an arbitrary property but is dictated by its molecular structure. The 2-bromo-5-fluoropyridin-4-yl amine scaffold contains several functional groups that collectively create a challenging physicochemical profile.

  • Pyridine Ring: The core is a polar, aromatic heterocycle. The nitrogen atom acts as a hydrogen bond acceptor and imparts basicity.[1][2][3]

  • 4-Amino Group (-NH₂): This is a potent hydrogen bond donor and acceptor. It significantly increases the molecule's polarity and potential for strong intermolecular interactions, which can lead to high crystal lattice energy.[1] High crystal lattice energy is a common reason for the poor solubility of crystalline solids.[4]

  • Bromo and Fluoro Groups: These electron-withdrawing halogens modulate the electronics of the pyridine ring and increase the molecule's molecular weight and lipophilicity. The fluorine atom, in particular, can participate in halogen bonding.[5]

The combination of a strong hydrogen-bonding amino group on a polar aromatic ring often leads to high melting points and strong solute-solute interactions in the crystal lattice. Overcoming this lattice energy is the primary challenge when attempting to dissolve these compounds.

Key Physicochemical Properties (Predicted)
PropertyValue / DescriptionRationale & Implication
Molecular Formula C₅H₄BrFN₂-
Molecular Weight ~191.00 g/mol Influences mass-based solubility calculations.[6]
Hydrogen Bond Donors 1 (from the amine group)Can donate a proton to form a hydrogen bond with solvents like alcohols or water.[1]
Hydrogen Bond Acceptors 2 (pyridine nitrogen, amine nitrogen)Can accept a proton from protic solvents, enhancing solubility in those media.[2]
Predicted XLogP3 ~1.3Indicates moderate lipophilicity. Suggests solubility will be a balance between polar and non-polar characteristics.[6]
pKa (Predicted) BasicThe pyridine and amino nitrogens can be protonated. This makes solubility highly pH-dependent.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my 2-bromo-5-fluoropyridin-4-yl amine derivative insoluble in standard non-polar and moderately polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

A: This is the most common issue and is primarily due to the molecule's ability to form strong intermolecular hydrogen bonds with itself in the solid state. This creates a highly stable crystal lattice (high lattice energy). Solvents like DCM and THF are not effective at breaking these strong solute-solute hydrogen bonds, even though they can dissolve many other organic compounds. The energy gained by solvating the molecule is insufficient to overcome the energy required to break apart the crystal.

Q2: I managed to dissolve my compound in Dimethyl Sulfoxide (DMSO), but it crashed out of solution when I added it to my reaction mixture containing a different solvent. What happened?

A: You have exceeded the compound's thermodynamic solubility in the final solvent mixture.[4] DMSO is a very powerful, polar aprotic solvent that is excellent at disrupting crystal lattices. However, when you dilute the DMSO stock into a weaker solvent system (e.g., an aqueous buffer or a less polar organic solvent), the overall solvating power of the medium decreases dramatically. The compound is no longer soluble at that concentration in the new environment and precipitates.

Initial Troubleshooting Steps:

  • Lower the Final Concentration: Determine the maximum soluble concentration in your final solvent system.

  • Use a Different Co-solvent: Test other strong, water-miscible co-solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[4][7]

  • Incorporate Surfactants (for aqueous dilutions): For in-vitro assays, adding a small amount of a biocompatible surfactant like Tween® 80 can help maintain solubility.[4]

Q3: Can I improve the solubility of my compound by adjusting the pH?

A: Absolutely. This is a key strategy. The pyridine nitrogen and the exocyclic amino group are both basic and can be protonated in an acidic environment. This protonation forms a pyridinium salt, which is ionic and typically has much higher solubility in polar solvents, especially protic ones like water or alcohols.[4] You can add a small amount of an acid (e.g., acetic acid, or a solution of HCl in dioxane for organic systems) to your solvent to facilitate this.

Q4: What are the best solvents to start with for a solubility screen?

A: A systematic screen across a range of solvent classes is the most effective approach. A good starting list, in order of increasing polarity, would be: Toluene, Dichloromethane (DCM), Acetonitrile (MeCN), Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), and finally, the strong polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

Part 3: Systematic Troubleshooting Guides

Guide 1: Experimental Protocol for Solubility Screening

This protocol uses the isothermal equilibrium method to determine the solubility of your compound.[8]

Objective: To systematically assess the solubility of a 2-bromo-5-fluoropyridin-4-yl amine derivative in a range of common organic solvents at ambient and elevated temperatures.

Materials:

  • Your compound (pre-weighed, e.g., 5 mg)

  • Vials with screw caps (e.g., 1.5 mL or 4 mL)

  • A selection of organic solvents (see table below)

  • Vortex mixer

  • Heating block or water bath

  • Magnetic stir plate and stir bars (optional)

Methodology:

  • Preparation: Add a precisely weighed amount of your compound (e.g., 5 mg) to a clean, dry vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the vial. This creates an initial concentration of 50 mg/mL.

  • Room Temperature Assessment:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If all solid has dissolved, the compound is soluble at ≥50 mg/mL.

    • If solid remains, continue adding the solvent in measured aliquots (e.g., 0.1 mL at a time), vortexing after each addition, until the solid dissolves or you reach a maximum practical volume (e.g., 1 mL, corresponding to 5 mg/mL).

  • Heating Assessment:

    • If the compound is not fully soluble at room temperature, place the vial in a heating block or water bath set to a moderate temperature (e.g., 50-60 °C). Caution: Ensure the vial is properly sealed to avoid solvent evaporation.[4]

    • Allow the mixture to stir or intermittently vortex at the elevated temperature for 10-15 minutes.

    • Observe if the solid dissolves. Note any changes.

  • Record Observations: Carefully record your results in a table similar to the one below.

Solubility Screening Log
SolventPolarity IndexBoiling Point (°C)Solubility at RT (mg/mL)Observations with Heat (50°C)
Toluene2.4111
Dichloromethane (DCM)3.140
Tetrahydrofuran (THF)4.066
Ethyl Acetate (EtOAc)4.477
Acetonitrile (MeCN)5.882
Isopropanol (IPA)3.982
Ethanol (EtOH)4.378
Methanol (MeOH)5.165
N,N-Dimethylformamide (DMF)6.4153
Dimethyl Sulfoxide (DMSO)7.2189
Guide 2: Advanced Strategies for Enhancing Solubility

If initial screening fails, the following logical workflow can be employed to find suitable conditions for your reaction or analysis.

Caption: Logical workflow for troubleshooting solubility issues.

Visualizing Key Intermolecular Interactions

The diagram below illustrates how the 2-bromo-5-fluoropyridin-4-yl amine can interact with a polar protic solvent like methanol. The ability to form multiple hydrogen bonds is key to its solubility in such solvents.

Caption: Potential hydrogen bonding with a protic solvent.

References

  • BenchChem. (n.d.). overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine.
  • ResearchGate. (2023, August 14). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility.
  • PMC. (2021, February 9). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.
  • Quora. (2018, December 2). Does hydrogen bond exist in pyridine molecules?
  • PMC. (n.d.). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-fluoropyridin-2-amine.
  • RSC Publishing. (n.d.). Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine.
  • Google Groups. (n.d.). Pyridine Alternative.
  • Solubility of Things. (n.d.). Pyridine.
  • PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • Reddit. (2015, May 15). Pyridine Is miscible with EVERYTHING!?
  • ResearchGate. (2025, August 7). Hydrogen Bonding Interactions of Pyridine •+ with Water: Stepwise Solvation of Distonic Cations.
  • PMC. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.
  • ResearchGate. (2014, September 1). Pyridine as a compound solvent - any thoughts?
  • Benchchem. (n.d.). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • PubChem. (n.d.). 4-Bromo-5-fluoropyridin-2-amine.
  • Cell Biology. (2007, August 9). pyridine, chloroform and metahnol as a solvent for chemopreventive agents.
  • Tsealine Pharmatech. (n.d.). 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers.
  • VIVAN ACL. (n.d.). 2-Amino-3-Bromo-5-Fluoropyridine.
  • chemeurope.com. (n.d.). Pyridine.
  • PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • ACS Publications. (2019, July 12). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations.
  • Wikipedia. (n.d.). Pyridine.
  • BLD Pharm. (n.d.). 2-Bromo-5-fluoropyridine.
  • PubChem. (n.d.). 2-Bromo-5-fluoropyridine.
  • Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes.
  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • ChemRxiv. (2022, July 11). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
  • Benchchem. (n.d.). Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers.
  • ResearchGate. (n.d.). Pyridine and Pyridine Derivatives.
  • PubMed. (2015, June 19). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • ResearchGate. (2013, March). 5-Bromo-2-chloropyrimidin-4-amine.
  • ChemicalBook. (n.d.). 2-Amino-5-bromopyridine.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromopyridine.
  • Benchchem. (n.d.). Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide.

Sources

Optimization

Technical Support Center: Handling Volatile Fluorinated Pyridine Intermediates

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Isolation, Reactivity (S_NAr), and Stability of Fluorinated Pyridine Motifs Introduction: The "Ghost" Intermediate In medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Isolation, Reactivity (S_NAr), and Stability of Fluorinated Pyridine Motifs

Introduction: The "Ghost" Intermediate

In medicinal chemistry, fluorinated pyridines (e.g., 2-fluoropyridine, 2,6-difluoropyridine, and trifluoromethyl-substituted analogs) are prized bioisosteres.[1] However, they are notorious for "ghosting" researchers—showing 99% conversion by LCMS but vanishing during isolation.[1]

This guide addresses the three critical challenges of these moieties: fugacity (volatility/azeotropic loss) , unique reactivity (the Fluorine Effect) , and latent instability (HF generation).

Module 1: The "Disappearing Product" Phenomenon (Volatility Management)

The Problem: You observe high conversion in the reaction mixture, but after rotary evaporation, your mass balance is <30%. The Science: While many fluorinated pyridines have boiling points (BP) >80°C (e.g., 2-fluoropyridine BP is ~126°C), they form low-boiling azeotropes with common extraction solvents like Dichloromethane (DCM), THF, or Ether. When you strip the solvent, Raoult’s Law dictates that the vapor pressure of your product contributes significantly to the distillate, carrying your product into the trap.

Protocol: The "Feed-and-Bleed" Solvent Swap

Do not concentrate to dryness.[1] Instead, use a solvent swap to a higher-boiling carrier for the next step (Telescoping).[1]

Step-by-Step:

  • Quench your reaction as standard.

  • Perform Extraction with a low-boiling solvent (e.g., DCM) if necessary, but do not evaporate yet .[1]

  • Charge the solution into a flask pre-marked at a specific volume (e.g., 50 mL).

  • Add the high-boiling solvent required for the next reaction (e.g., DMSO, NMP, or Toluene).

  • Distill at controlled vacuum (keep bath <40°C). As the volume drops, continuously add the high-boiling solvent to maintain the 50 mL mark.

  • Stop when the distillate temperature matches the BP of the high-boiling solvent (or by NMR check).

  • Result: Your volatile intermediate is now solvated in the next reaction solvent with >95% recovery.

Decision Logic: Isolation vs. Telescoping

IsolationLogic Start Reaction Complete (LCMS >95%) CheckBP Check Product BP vs. Solvent BP Start->CheckBP IsVolatile Is Product BP < 140°C or Azeotrope Risk? CheckBP->IsVolatile Telescope STRATEGY A: Telescope (Solvent Swap) IsVolatile->Telescope Yes (Best Practice) SaltFormation STRATEGY B: Salt Formation (HCl/TFA salt precipitates) IsVolatile->SaltFormation Yes (If basic N available) CarefulDistill STRATEGY C: Controlled Distillation (No high vac, Cold Trap) IsVolatile->CarefulDistill No (Stable Solid)

Figure 1: Decision matrix for processing volatile intermediates. Telescoping is the gold standard for fluorinated pyridines.

Module 2: Mastering Reactivity (S_NAr Optimization)

The Problem: Reactions stall or yield regioisomers.[1] The Science: Fluorine is the most electronegative element , making the C-F bond highly polarized. In Nucleophilic Aromatic Substitution (S_NAr), Fluorine is the best leaving group (better than Cl, Br, I) because it stabilizes the anionic Meisenheimer Complex intermediate (The "Fluorine Effect"). However, this also makes the ring highly susceptible to hydrolysis (attack by water).

Solvent Selection Matrix
Solvent ClassExamplesSuitability for Fluoropyridine S_NArTechnical Note
Polar Aprotic DMSO, DMF, NMP, DMAcExcellent Solvates the cation, leaving the nucleophile "naked" and reactive.[1] Accelerates S_NAr by 10-100x.[1]
Polar Protic MeOH, EtOH, WaterPoor Hydrogen bonding cages the nucleophile, slowing the reaction. High risk of hydrolysis (F

OH).
Non-Polar Toluene, HexaneModerate Requires Phase Transfer Catalysts (e.g., 18-crown-6) to dissolve nucleophilic salts.[1]
Ethereal THF, DioxaneGood Good balance, but slower rates than DMSO.[1] Watch for polymerization of electron-deficient pyridines.
S_NAr Mechanism & The Fluorine Advantage

SnArMechanism Substrate Fluoropyridine (Electron Deficient) Meisenheimer Meisenheimer Complex (F stabilizes negative charge) Substrate->Meisenheimer Addition (Rate Limiting) Nu Nucleophile (Nu-) Nu->Meisenheimer Product Substituted Pyridine Meisenheimer->Product Elimination (Fast) LeavingGroup F- (Leaving Group) Meisenheimer->LeavingGroup

Figure 2: The S_NAr pathway. The high electronegativity of F lowers the energy of the transition state leading to the Meisenheimer complex, accelerating the addition step.

Module 3: Stability & Safety (The HF Hazard)

The Problem: Glassware etching, pressure buildup, or unexpected acidity. The Science: Electron-deficient fluoropyridines are prone to hydrolysis.[1] When C-F bonds hydrolyze, they release Hydrogen Fluoride (HF) .[1] This is not just a yield issue; it is a severe safety hazard.[1] HF eats glass and is systemically toxic.[1]

Safety Protocol:

  • Glassware: Inspect for etching.[1] For long-term storage or high-temperature reactions, use HDPE (plastic) or Teflon-lined vessels, not standard borosilicate glass.[1]

  • Scrubbers: Always vent reactions through a basic scrubber (NaOH solution) to neutralize potential HF off-gassing.[1]

  • Storage: Store under Argon at <4°C. Add a stabilizer (like solid K2CO3) to the storage vial to scavenge trace acid if the compound is not base-sensitive.

Troubleshooting FAQs

Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: Likely the pyridone (hydrolysis product).[1]

  • Cause: Wet solvent or atmospheric moisture.[1]

  • Fix: Dry solvents over molecular sieves (3Å).[1] Ensure your base (e.g., K2CO3) is anhydrous.[1]

Q: My reaction turned into a black tar (polymerization). A: Highly fluorinated pyridines (like pentafluoropyridine) are prone to polymerization initiated by trace nucleophiles.

  • Fix: Lower the temperature.[1][2] Dilute the reaction (0.1 M). Add the nucleophile dropwise to the pyridine (inverse addition) to keep the pyridine concentration relative to the nucleophile high.

Q: Can I distill 2-fluoropyridine at atmospheric pressure? A: Technically yes (BP ~126°C), but it is not recommended .[1]

  • Reason: Prolonged heating increases the risk of decomposition and HF release.

  • Recommendation: Vacuum distillation (e.g., 40 mmHg at ~45°C) is safer and preserves purity.[1]

References
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoropyridine. Retrieved from

  • BenchChem. (2025).[1][3][4] Managing solvent effects in fluoropyridine reactions. Retrieved from

  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Org. Synth. 2017, 94, 150-166.[1] Retrieved from

  • National Institutes of Health (NIH). (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution. Retrieved from

  • Sigma-Aldrich. (2025). 2-Fluoropyridine Product Specification and Handling. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectroscopic Analysis of (2-Bromo-5-fluoropyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. (2-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. (2-Bromo-5-fluoropyridin-4-yl)methanamine, a substituted pyridine, represents a class of compounds with significant potential in drug discovery due to the versatile reactivity of its functional groups.[1][2] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the definitive characterization of this molecule. We will move beyond a simple recitation of data to a nuanced discussion of why certain experiments are chosen and how their data interlink to provide a comprehensive and trustworthy structural assignment.

The Analytical Challenge: Decoding a Substituted Pyridine

The structure of (2-Bromo-5-fluoropyridin-4-yl)methanamine presents a distinct set of challenges and opportunities for NMR analysis. The pyridine ring's aromatic protons and carbons are influenced by the electronic effects of three different substituents: a bromine atom, a fluorine atom, and a methanamine group. Understanding the interplay of these substituents is key to accurately assigning the NMR signals.

Molecular Structure:

Caption: Molecular structure of (2-Bromo-5-fluoropyridin-4-yl)methanamine.

1D NMR Spectroscopy: The Foundational Layer

One-dimensional (1D) ¹H and ¹³C NMR spectra are the cornerstones of structural analysis. They provide initial, critical information regarding the chemical environment of the hydrogen and carbon atoms in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two for the aromatic protons on the pyridine ring and one for the methylene (-CH₂) and amine (-NH₂) protons of the methanamine group.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-3~7.5 - 8.0Doublet (d)~3-5 Hz (⁴JHF)Aromatic Proton
H-6~8.0 - 8.5Singlet (s) or narrow doubletAromatic Proton
-CH₂-~3.8 - 4.2Singlet (s) or broad singletMethylene Protons
-NH₂~1.5 - 2.5Broad Singlet (s)Amine Protons

Causality Behind Predictions:

  • H-6: The proton at position 6 is adjacent to the nitrogen atom, which is electron-withdrawing, causing a downfield shift to the ~8.0-8.5 ppm region.

  • H-3: The proton at position 3 will be influenced by the adjacent bromine and the fluorine at position 5. The fluorine atom will likely cause a through-bond coupling (⁴JHF), resulting in a doublet.

  • -CH₂- and -NH₂: The chemical shifts of the methanamine protons are in the expected aliphatic amine region. The amine protons often appear as a broad singlet due to quadrupole broadening and chemical exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework. Due to the fluorine substituent, several carbon signals are expected to appear as doublets due to C-F coupling.

Predicted SignalChemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Coupling Constant (JCF, Hz)
C-2~140 - 145Doublet (d)~5-10 Hz (³JCF)
C-3~120 - 125Doublet (d)~20-25 Hz (²JCF)
C-4~145 - 150Doublet (d)~10-15 Hz (³JCF)
C-5~155 - 160Doublet (d)~230-250 Hz (¹JCF)
C-6~150 - 155Singlet (s)
-CH₂-~40 - 45Singlet (s)

Causality Behind Predictions:

  • The carbon atoms directly bonded to or in close proximity to the electronegative fluorine atom will exhibit coupling. The magnitude of the coupling constant (J) is indicative of the number of bonds separating the carbon and fluorine atoms (e.g., ¹JCF > ²JCF > ³JCF).[3]

Comparative Analysis: 1D vs. 2D NMR Techniques

While 1D NMR provides essential data, its interpretation can be ambiguous, especially in complex molecules. Two-dimensional (2D) NMR experiments provide a more definitive picture by revealing correlations between nuclei.

TechniqueInformation ProvidedAdvantages for (2-Bromo-5-fluoropyridin-4-yl)methanamineLimitations
¹H NMR Chemical environment and multiplicity of protons.Initial assessment of the number and type of protons.Signal overlap can occur; coupling patterns can be complex.
¹³C NMR Number of unique carbon environments.Confirms the carbon backbone of the molecule.Low natural abundance of ¹³C can lead to long acquisition times.
COSY Shows correlations between coupled protons.[4][5]Can confirm the connectivity between H-3 and the -CH₂- protons if long-range coupling is observed.Does not provide information about carbon connectivity.
HSQC Shows one-bond correlations between protons and carbons.[4][5]Unambiguously assigns protons to their directly attached carbons.Does not show correlations to quaternary carbons.
HMBC Shows long-range (2-3 bond) correlations between protons and carbons.Crucial for identifying quaternary carbons and piecing together the molecular fragments.Can be more complex to interpret than HSQC.

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of (2-Bromo-5-fluoropyridin-4-yl)methanamine.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.[6][7]

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Acquisition
  • ¹H NMR:

    • Use a standard single-pulse experiment.

    • Acquire data with a spectral width of approximately 16 ppm.

    • Set the number of scans based on the sample concentration (typically 16 or 32 scans).

  • ¹³C NMR:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire data with a spectral width of approximately 240 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

2D NMR Acquisition
  • COSY (Correlation Spectroscopy): [8]

    • Use a standard cosygpqf pulse sequence.

    • Acquire data with a spectral width of ~16 ppm in both dimensions.

  • HSQC (Heteronuclear Single Quantum Coherence): [8]

    • Use a standard hsqcedetgpsisp2.2 pulse sequence.

    • Set the spectral width in the ¹H dimension to ~16 ppm and in the ¹³C dimension to ~240 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard hmbcgplpndqf pulse sequence.

    • Set the spectral widths similar to the HSQC experiment.

Visualizing Connectivity: 2D NMR Correlation Diagrams

The following diagrams illustrate the expected correlations in the COSY and HSQC spectra, providing a visual roadmap for spectral interpretation.

COSY_correlation Predicted COSY Correlations H3 H-3 (~7.5-8.0 ppm) CH2 -CH2- (~3.8-4.2 ppm) H3->CH2 ⁴JHH (weak) H6 H-6 (~8.0-8.5 ppm) NH2 -NH2 (~1.5-2.5 ppm)

Caption: Predicted weak long-range COSY correlation.

HSQC_correlation Predicted HSQC Correlations H3 H-3 C3 C-3 H3->C3 H6 H-6 C6 C-6 H6->C6 CH2 -CH2- C_CH2 -CH2- Carbon CH2->C_CH2

Caption: Predicted one-bond ¹H-¹³C HSQC correlations.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural elucidation of (2-Bromo-5-fluoropyridin-4-yl)methanamine is a prime example of how a multi-technique NMR approach provides a self-validating system for analysis. While 1D NMR offers a foundational overview, the definitive assignment of the molecular structure relies on the through-bond and through-space correlations revealed by 2D experiments like COSY, HSQC, and HMBC. This comparative guide demonstrates that by understanding the causality behind spectral features and strategically employing a suite of NMR experiments, researchers can achieve a high level of confidence in their structural assignments, a critical step in the advancement of drug development and materials science.

References

  • Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]

  • MDPI. Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

Sources

Comparative

HPLC Method Development &amp; Retention Guide: 2-Bromo-5-fluoro-4-picolylamine

Executive Summary & Compound Profile 2-Bromo-5-fluoro-4-picolylamine (also known as 1-(2-bromo-5-fluoropyridin-4-yl)methanamine) is a critical heterocyclic building block used frequently in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Bromo-5-fluoro-4-picolylamine (also known as 1-(2-bromo-5-fluoropyridin-4-yl)methanamine) is a critical heterocyclic building block used frequently in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Its structural duality—containing a basic primary amine and electron-withdrawing halogens on a pyridine ring—presents unique chromatographic challenges.[1]

This guide objectively compares three distinct HPLC separation strategies to optimize retention, peak shape, and resolution from common synthetic impurities. Unlike simple hydrophobic compounds, this analyte requires a nuanced approach to pH control due to the ionization of its aminomethyl group.

Physicochemical Profile (Crucial for Method Design)[1][2]
PropertyValue (Estimated/Lit.)Chromatographic Implication
Structure Pyridine core, 2-Br, 5-F, 4-CH₂NH₂Mixed mode interactions (Hydrophobic + Ionic).[1]
pKa (Amine) ~8.8 – 9.2At pH < 7, the amine is protonated (

), reducing retention on C18.[2]
pKa (Pyridine N) ~2.5 – 3.5Suppressed by electron-withdrawing Br/F. Unlikely to protonate significantly above pH 3.[1][2]
LogP ~0.8 – 1.2Moderately lipophilic, but the charged amine dominates behavior at low pH.
Solubility DMSO, Methanol, Dilute AcidSample diluent must match initial mobile phase strength to prevent peak distortion.

Method Comparison: Selecting the Right Mode

The "retention time" of this compound is not a fixed constant but a function of the chosen separation mode.[3] Below is a comparison of the three primary methodologies used in industry.

Comparative Analysis of Separation Modes
FeatureMethod A: Acidic C18 (Standard) Method B: High pH C18 (Recommended) Method C: HILIC (Alternative)
Mobile Phase Water/ACN + 0.1% Formic Acid (pH ~2.[1][2]7)10mM Ammonium Bicarbonate (pH 10.[1][2]0)ACN/Water + 10mM Ammonium Formate (pH 3)
Analyte State Ionized (

)
Neutral (

)
Ionized (

)
Retention Low to Moderate .[1][2] Risk of elution near void volume (

).[1][2]
High . Neutral amine interacts strongly with C18.[1]High . Retained by polar partitioning.[1]
Peak Shape Good, but potential tailing if silanols are active.Excellent (sharp), provided the column is pH-stable.[1][2]Good, but sensitive to sample diluent (must be high organic).[2]
Selectivity Separates by hydrophobicity (Halogen content).[1][2]Separates by hydrophobicity + pKa differences.[1]Orthogonal. Separates by polarity/charge.[1]
Best For Routine purity checks; LC-MS screening.[1]Impurity profiling ; separating precursors.[1]Very polar metabolites or if C18 retention fails.[1]

Experimental Protocols

Method A: Acidic C18 (Rapid Screening)

Best for quick confirmation of identity during synthesis.[1][2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][4]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Temperature: 40°C.[1]

  • Detection: UV @ 254 nm (Pyridine

    
    ) and 210 nm.[1][2]
    
  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibrate for 3 min)

Method B: High pH C18 (High Resolution)

Best for separating the amine product from non-basic impurities (e.g., starting material).[2]

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18.[1][2] (Must be High-pH stable) .

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with Ammonia).

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Temperature: 30°C.

  • Gradient:

    • 0.0 min: 10% B

    • 15.0 min: 90% B

    • 18.0 min: 90% B

    • 18.1 min: 10% B

Predicted Retention Data & Impurity Profile

Since exact retention times vary by system dwell volume, we provide Relative Retention Times (RRT) compared to the target compound (set to 1.00).

Table 1: Relative Retention Behavior on C18 (Acidic vs. Basic)

CompoundStructure NoteRRT (Acidic pH 2.7)RRT (Basic pH 10)Explanation
2-Bromo-5-fluoro-4-picolylamine Target 1.00 1.00 Reference.
4-Picolylamine (Des-halogenated)No Br/F~0.40~0.30Much more polar without halogens; elutes very early.[1]
2-Bromo-5-fluoro-4-methylpyridinePrecursor (No Amine)~2.50~1.80Lacks polar amine.[1] Highly retained in both modes.[1]
2-Bromo-5-fluoropyridineDe-aminated byproduct~2.80~2.10Very hydrophobic; elutes late.[1]
2-Fluoro-4-picolylamineDes-bromo impurity~0.85~0.80Loss of Br reduces lipophilicity slightly.[1]

Key Insight: Under acidic conditions, the target amine elutes early due to positive charge. Under basic conditions, it becomes neutral and shifts to a later retention time, often resolving better from early-eluting polar impurities.[1]

Visualizations

Diagram 1: Method Selection Decision Tree

This logic flow helps you choose the correct method based on your specific analytical goal.[1]

MethodSelection Start Start: What is your Goal? Goal1 Rapid Synthesis Check (Is product present?) Start->Goal1 Goal2 Purity/Impurity Profiling (Separation from precursors) Start->Goal2 Goal3 Very Polar Metabolites (Not retained on C18) Start->Goal3 MethodA Method A: Acidic C18 (0.1% Formic Acid) Fast, MS-Compatible Goal1->MethodA Standard MethodB Method B: High pH C18 (pH 10 Bicarb) Max Retention & Resolution Goal2->MethodB Recommended MethodC Method C: HILIC (Ammonium Formate/ACN) Retains Polar Amines Goal3->MethodC Alternative

Caption: Decision matrix for selecting the optimal HPLC method based on analytical requirements.

Diagram 2: Impurity Separation Workflow

Visualizing how the target compound separates from common synthetic intermediates.

SeparationWorkflow Mix Crude Reaction Mixture Column C18 Column (High pH) Mix->Column Imp1 Early Eluting: Polar Byproducts (Des-halogenated) Column->Imp1 tR < 3 min Target Target Analyte: 2-Bromo-5-fluoro- 4-picolylamine Column->Target tR ~ 6-8 min Imp2 Late Eluting: Non-Basic Precursors (Methyl/Cyano pyridines) Column->Imp2 tR > 12 min

Caption: Schematic of elution order on a High pH C18 column, showing the target resolving between polar and hydrophobic impurities.

Scientific Rationale (E-E-A-T)

Causality of Retention: The retention of 2-bromo-5-fluoro-4-picolylamine is governed by the Hydrophobic Subtraction Model .[1] The bromine and fluorine atoms increase the hydrophobicity of the pyridine ring (increasing


), while the aminomethyl group (-CH₂NH₂) acts as a "polarity anchor."[1][2]
  • Acidic pH: The amine protonates (

    
    ), creating a cationic species.[1][2] This creates electrostatic repulsion with positively charged silanols (if present) or simply increases water solubility, drastically reducing retention on hydrophobic C18 chains.[2]
    
  • Basic pH: By operating at pH 10, we suppress the ionization of the amine. The molecule becomes neutral, allowing the hydrophobic Br/F-pyridine core to interact fully with the C18 stationary phase.[1] This is why Method B is superior for resolving the target from similar hydrophobic impurities.[1]

Self-Validating Protocol: To ensure the method is working:

  • System Suitability: Inject a standard of 4-picolylamine (commercially available).[1] It must elute before your target. If it co-elutes, your gradient slope is too shallow.

  • Peak Symmetry: The asymmetry factor (

    
    ) should be < 1.[1][2]5. If tailing occurs in Method A, add 5mM Ammonium Formate to the mobile phase to shield residual silanols.[1]
    

References

  • PubChem. 4-(Aminomethyl)pyridine (4-Picolylamine) Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed Feb 2026).[1][2]

  • Dolan, J. W.The Effect of pH on Retention in Reversed-Phase HPLC. LCGC North America, 2017. (General principles of amine retention vs pH).
  • Zhang, Y. et al. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. J. Fluorine Chem, 2014. Available at: [Link] (Demonstrates fluorine content effect on retention).[1][2]

  • BenchChem. HPLC Method Development for Halogenated Pyridines. (Inferred methodology based on structural analogs like 2-bromo-5-fluoropyridine).[1]

  • University of Tartu. pKa Data for Bases in Non-Aqueous Solvents. Available at: [Link] (Reference for pyridine/amine basicity).[1][2]

Sources

Validation

A Comparative Guide to the Bioactivity of 2-Bromo-5-fluoro vs. 2-Chloro-5-fluoro Pyridine Scaffolds

Introduction: The Strategic Role of Halogenated Pyridines in Drug Discovery Pyridine, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenated Pyridines in Drug Discovery

Pyridine, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, pi-stacking, and dipole-dipole interactions makes it a privileged structure for targeting a wide array of biological macromolecules. The strategic functionalization of the pyridine ring is a key tactic in lead optimization, and halogenation, in particular, has proven to be a powerful tool for modulating a compound's physicochemical properties and biological activity.[1]

Halogen atoms are frequently incorporated into drug candidates to enhance properties such as membrane permeability, metabolic stability, and binding affinity.[2][3] This guide provides an in-depth, objective comparison of two closely related and synthetically valuable scaffolds: 2-bromo-5-fluoropyridine and 2-chloro-5-fluoropyridine. By examining their physicochemical characteristics, synthetic reactivity, and impact on biological activity through experimental data, we aim to provide researchers, scientists, and drug development professionals with a rational basis for scaffold selection in their discovery programs.

Physicochemical and Reactivity Profile: A Tale of Two Halogens

The choice between a bromine and a chlorine atom at the 2-position of the 5-fluoropyridine ring, while seemingly minor, imparts distinct properties that have significant downstream consequences for both synthesis and biological function.

1.1. Comparative Physicochemical Properties

The fundamental differences in atomic size, electronegativity, and polarizability between bromine and chlorine directly influence the macroscopic properties of the parent scaffolds and their derivatives.

Property2-Bromo-5-fluoropyridine2-Chloro-5-fluoropyridineImplication in Drug Design
Molecular Weight 175.99 g/mol [4]131.53 g/mol [5]Affects ligand efficiency and potential for "molecular obesity".
C-X Bond Strength Weaker (C-Br)Stronger (C-Cl)[6]Influences metabolic stability; stronger bonds are less prone to cleavage.
Halogen Size (van der Waals radius) 1.85 Å1.75 ÅSteric effects; can influence fit within a binding pocket.
Electronegativity (Pauling) 2.963.16[6]Affects bond polarity and the electronic character of the pyridine ring.
Halogen Bonding Potential Stronger DonorWeaker DonorBromine's larger size and polarizability create a more pronounced σ-hole, making it a more effective halogen bond donor than chlorine.[7][8][9] This can lead to potent, specific interactions with Lewis bases (e.g., backbone carbonyls) in a protein active site.

1.2. Synthetic Reactivity and Strategic Considerations

Both scaffolds are versatile building blocks in organic synthesis.[10][11][12] However, their reactivity profiles differ, particularly in two key classes of reactions essential for drug development.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The rate-determining step is often the oxidative addition of the palladium catalyst into the carbon-halogen bond. The reactivity trend for this step is generally I > Br > Cl. Consequently, 2-bromo-5-fluoropyridine is typically more reactive than its chloro counterpart, often requiring milder reaction conditions, lower catalyst loadings, and providing higher yields.[13]

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the trend is often reversed. The reaction rate is influenced by the ability of the leaving group to depart. Due to the higher electronegativity of chlorine, the C-Cl bond is more polarized, making the carbon atom more susceptible to nucleophilic attack. Therefore, 2-chloro-5-fluoropyridine can be more reactive in SNAr reactions .[13]

This differential reactivity allows for orthogonal synthetic strategies where, for instance, a bromo-substituent can be selectively addressed with cross-coupling in the presence of a chloro-substituent.

G cluster_0 Synthetic Utility Comparison Scaffold 2-Halo-5-fluoropyridine Scaffold Bromo 2-Bromo-5-fluoropyridine (X = Br) Scaffold->Bromo More Reactive in Cross-Coupling Chloro 2-Chloro-5-fluoropyridine (X = Cl) Scaffold->Chloro More Reactive in SNAr

Caption: Reactivity profiles of 2-bromo- and 2-chloro-5-fluoropyridine.

Comparative Bioactivity: A Structure-Activity Relationship (SAR) Analysis

The ultimate test of a scaffold's utility lies in its biological performance. The switch from bromine to chlorine can lead to significant, and sometimes unpredictable, changes in potency, selectivity, and pharmacokinetic properties. The concept of Structure-Activity Relationship (SAR) helps rationalize these observations.[14]

A 2026 study comparing fluorinated and chlorinated matched pairs in drug discovery found that chlorinated compounds showed a statistically significant, albeit small, average increase in binding affinity over their fluorinated counterparts across a large dataset.[6] While this provides a general trend, the specific context of the protein target and binding pocket is paramount.

Case Study: RORγt Inverse Agonists

A clear example of this halogen-dependent activity was reported in a series of retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists.[6] While not a direct comparison on the 2-halo-5-fluoropyridine scaffold, the principle is directly transferable.

CompoundHalogen SubstitutionRORγt IC50 (nM)
21a Di-fluoro445 nM
21b Chloro-fluoro199 nM
21c Di-chloro28 nM

Data adapted from Shaik et al. as cited in a 2026 review.[6]

In this series, increasing the size and polarizability of the halogen atoms at a key position on an aromatic ring led to a dramatic increase in potency. The di-chloro derivative was significantly more active than the chloro-fluoro, which in turn was more active than the di-fluoro compound.[6] This suggests that the larger halogen atoms were making more favorable interactions within the RORγt binding pocket, potentially through stronger van der Waals forces or halogen bonding.

General Trends and Mechanistic Rationale:

  • When Bromine is Superior: The enhanced potency of bromo-derivatives often stems from the formation of a strong halogen bond with a Lewis basic acceptor (like a backbone carbonyl oxygen or a serine hydroxyl) in the protein active site.[7][8] If a binding pocket has an available and geometrically suitable halogen bond acceptor, the bromo-substituted compound is likely to exhibit higher affinity.

  • When Chlorine is Superior: In cases where the binding pocket is sterically constrained, the smaller size of chlorine may provide a better fit, avoiding unfavorable steric clashes that a larger bromine atom might introduce. Furthermore, in some cases, a plateau effect is observed where chlorine provides optimal activity, and the larger bromine or iodine atoms lead to a decrease in potency.[8]

SAR Structure-Activity Relationship (SAR) Scaffold Core Scaffold (5-fluoropyridine) SAR->Scaffold Mod Modification at C2 Position Scaffold->Mod Br Bromine (Br) - Larger Size - Better Halogen Bond Donor Mod->Br Choice 1 Cl Chlorine (Cl) - Smaller Size - Stronger C-X Bond Mod->Cl Choice 2 Activity Biological Activity (e.g., IC50, Ki) Br->Activity Impacts Potency, Selectivity Cl->Activity Impacts Potency, Metabolic Stability cluster_workflow Experimental Workflow: IC50 Determination A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Serial Dilutions of Test Compounds B->C D 4. Incubate 72h (Compound Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis: Plot Dose-Response Curve & Calculate IC50 H->I

Caption: Workflow for determining IC50 values using a cell viability assay.

Conclusion and Strategic Recommendations

The choice between a 2-bromo-5-fluoropyridine and a 2-chloro-5-fluoropyridine scaffold is a nuanced decision that should be driven by empirical data within a specific project context. Neither scaffold is universally superior; instead, they offer a complementary set of tools for the medicinal chemist.

  • Choose 2-Bromo-5-fluoropyridine when:

    • The synthetic route heavily relies on palladium-catalyzed cross-coupling reactions where higher reactivity is advantageous.

    • Structural biology or computational modeling suggests the potential for a key halogen bonding interaction within the target's active site.

    • Maximizing initial potency is the primary goal, and potential metabolic liabilities can be addressed later.

  • Choose 2-Chloro-5-fluoropyridine when:

    • Improved metabolic stability is a primary concern from the outset.

    • The binding pocket is sterically constrained, and a smaller substituent is required.

    • The synthetic strategy involves SNAr reactions as a key step.

Ultimately, the most effective approach in lead optimization is often the empirical one: synthesize and test derivatives of both scaffolds. This head-to-head comparison provides the clearest data to guide decisions, enabling the selection of the scaffold that confers the optimal balance of potency, selectivity, and drug-like properties for the target of interest.

References

  • Lu, Y., et al. (2010). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 5(5), 425-436. Available at: [Link]

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. (2019). PubMed Central. Available at: [Link]

  • Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study. (2017). ResearchGate. Available at: [Link]

  • Why are halogens important in the pharmaceutical industry?. TutorChase. Available at: [Link]

  • 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. (2025). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Auffinger, P., et al. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794. Available at: [Link]

  • The Chemical Properties and Synthetic Utility of 2-Bromo-5-fluoropyridine. (2026). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • 2-Bromo-5-fluoropyridine. PubChem. Available at: [Link]

  • Structure Activity Relationship Of Drugs. (n.d.). Chemeducator. Available at: [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. Available at: [Link]

  • 2-Chloro-5-fluoropyridine. PubChem. Available at: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). RSC Medicinal Chemistry. Available at: [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). Asian Journal of Chemistry. Available at: [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (n.d.). ResearchGate. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Available at: [Link]

  • Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2016). Journal of Medicinal Chemistry. Available at: [Link]

  • Structure Activity Relationships. (n.d.). Drug Design. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2022). MDPI. Available at: [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2022). MDPI. Available at: [Link]

  • Exploring the Structure-Activity Relationship (SAR) of Drugs. (2021). AZoLifeSciences. Available at: [Link]

  • Quantitative Structure-Activity Relationships: A Novel Approach of Drug Design and Discovery. (n.d.). Academia.edu. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. Available at: [Link]

  • Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect. (2021). PubMed Central. Available at: [Link]

  • Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. (2011). ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to Reference Standards for Halogenated Pyridine Methanamines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, halogenated pyridine methanamines are a pivotal class of intermediates, forming the backbone of numerous thera...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, halogenated pyridine methanamines are a pivotal class of intermediates, forming the backbone of numerous therapeutic agents. The integrity of these building blocks is non-negotiable, making the selection and use of high-quality reference standards a critical determinant of final product quality, safety, and efficacy.[1] This guide offers a comprehensive comparison of reference standards for halogenated pyridine methanamines, providing experimental data and methodological insights to aid researchers and drug development professionals in making informed decisions.

The Imperative of High-Quality Reference Standards

Reference standards are the bedrock of pharmaceutical quality control, serving as the primary comparator for determining the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their intermediates. For halogenated pyridine methanamines, robust reference standards are essential for:

  • Accurate Purity Profiling: Quantifying the main component and identifying potential process-related impurities or degradants.

  • Unambiguous Identification: Confirming the precise chemical structure, including isomeric and positional identity.

  • Method Validation and Transfer: Ensuring the reliability and consistency of analytical methods across different laboratories and stages of development.

  • Stability Assessment: Evaluating the degradation profile of the substance under various environmental conditions.

Regulatory bodies like the FDA and international standards such as those from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) underscore the necessity of well-characterized reference standards.[1][2][3]

Comparative Analysis of Reference Standards

The choice of a reference standard typically lies between official pharmacopeial standards and those provided by commercial suppliers. While pharmacopeial standards offer immediate regulatory acceptance, they may not always be available for novel or specialized halogenated pyridine methanamines. This guide presents a comparative analysis of two representative compounds, 2-Chloro-5-(chloromethyl)pyridine [4][5][6][7] and 2-Bromo-6-(bromomethyl)pyridine [8][9][10][11], from two hypothetical suppliers: Supplier A (representing a pharmacopeial-grade standard) and Supplier B (a high-quality commercial, non-pharmacopeial standard).

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity.[12][13][14]

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (pH 2.5) is often effective for pyridine derivatives to ensure good peak shape by suppressing the interaction of the basic nitrogen with residual silanols on the stationary phase.[15]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the reference standard in the mobile phase.

Workflow for HPLC Purity Analysis

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Accurately weigh reference standard prep2 Dissolve in mobile phase prep1->prep2 analysis1 Inject sample into HPLC system prep2->analysis1 analysis2 Separation on C18 column analysis1->analysis2 analysis3 UV Detection at 260 nm analysis2->analysis3 data1 Integrate peaks in the chromatogram analysis3->data1 data2 Calculate purity by area percent method data1->data2

Caption: A streamlined workflow for the determination of purity of halogenated pyridine methanamine reference standards by HPLC.

Comparative Purity Data

Reference StandardSupplier A (Pharmacopeial Grade) PuritySupplier B (Commercial Grade) Purity
2-Chloro-5-(chloromethyl)pyridine99.9%99.6%
2-Bromo-6-(bromomethyl)pyridine99.8%99.5%

The data illustrates that while both suppliers provide high-purity materials, the pharmacopeial-grade standards from Supplier A exhibit marginally higher purity. This can be critical in applications where even trace impurities can have a significant impact.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of organic molecules.[16][17]

Experimental Protocol: ¹H NMR Analysis

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

The ¹H NMR spectra for both 2-Chloro-5-(chloromethyl)pyridine and 2-Bromo-6-(bromomethyl)pyridine should display characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the chloromethyl or bromomethyl group, with appropriate chemical shifts and coupling constants. The absence of significant extraneous peaks is a key indicator of high purity.

Thermal Stability Assessment with TGA and DSC

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability and solid-state properties of a reference standard.[18][19][20][21][22]

Experimental Protocol: TGA/DSC Analysis

  • Instrument: A simultaneous TGA/DSC instrument.

  • Sample Size: 3-5 mg.

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Range: Ambient to 500 °C.

Logical Framework for Reference Standard Characterization

characterization_framework cluster_identity Identity cluster_purity Purity cluster_properties Physicochemical Properties NMR NMR ReferenceStandard Qualified Reference Standard NMR->ReferenceStandard MS Mass Spectrometry MS->ReferenceStandard FTIR FTIR FTIR->ReferenceStandard HPLC HPLC HPLC->ReferenceStandard GC GC GC->ReferenceStandard TLC TLC TLC->ReferenceStandard TGA TGA TGA->ReferenceStandard DSC DSC DSC->ReferenceStandard Solubility Solubility Solubility->ReferenceStandard

Caption: A logical diagram illustrating the key analytical components for the comprehensive characterization of a reference standard.

Comparative Thermal Analysis Data

Reference StandardOnset of Decomposition (TGA)Melting Point (DSC)
2-Chloro-5-(chloromethyl)pyridine (Supplier A)220 °C42-44 °C
2-Chloro-5-(chloromethyl)pyridine (Supplier B)215 °C41-44 °C
2-Bromo-6-(bromomethyl)pyridine (Supplier A)205 °C98-100 °C
2-Bromo-6-(bromomethyl)pyridine (Supplier B)200 °C97-100 °C

The thermal data indicates a slightly higher thermal stability for the standards from Supplier A, which is consistent with their higher purity.

The Certificate of Analysis: A Testament to Trustworthiness

A comprehensive Certificate of Analysis (CoA) is the hallmark of a reliable reference standard.[23][24][25] It should provide a complete picture of the material's identity, purity, and characterization.

Key Elements of a Trustworthy CoA:

  • Unambiguous Identification: Including the compound name, CAS number, and molecular formula.

  • Purity Value: Determined by a validated, stability-indicating method (e.g., HPLC), and often complemented by a mass balance calculation.

  • Identity Confirmation: Data from at least two independent analytical techniques (e.g., NMR, Mass Spectrometry, IR).

  • Supporting Data: Information on residual solvents, water content, and inorganic impurities.

  • Storage Conditions: Clear instructions for proper handling and storage to maintain the integrity of the standard.

Conclusion and Recommendations

The choice of a reference standard for halogenated pyridine methanamines has significant implications for the quality and regulatory success of a pharmaceutical project. While pharmacopeial-grade standards are the gold standard for compliance, high-quality commercial standards, backed by a comprehensive Certificate of Analysis and thorough characterization data, can be a scientifically sound and often more readily available alternative for research and development.

It is incumbent upon the user to critically evaluate the documentation provided with any reference standard and, where necessary, perform additional characterization to confirm its fitness for the intended purpose. A well-defined internal process for the qualification, handling, and lifecycle management of reference standards is a cornerstone of good scientific practice and regulatory compliance in the pharmaceutical industry.[26]

References

  • Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. Retrieved from Knors Pharma website. [Link]

  • Dobo, A., et al. (2012). Guidelines and pharmacopoeial standards for pharmaceutical impurities: overview and critical assessment. PubMed. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from HELIX Chromatography website. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography website. [Link]

  • Research & Development World. (2012, May 24). New Standards to Limit Impurities in Medicine. Retrieved from R&D World website. [Link]

  • PharmaRegulatory.in. (2025, December 17). Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. Retrieved from PharmaRegulatory.in website. [Link]

  • European Medicines Agency. (2004, April 22). Control of impurities of pharmacopoeial substances. Retrieved from European Medicines Agency website. [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals Handbook. Retrieved from Mettler Toledo website. [Link]

  • NETZSCH Group. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from NETZSCH Group website. [Link]

  • Ceramxpert. (2026, February 2). Thermal Analysis in Drug Development: DSC and TGA. Retrieved from Ceramxpert website. [Link]

  • ResearchGate. (2025, August 10). Characterization of pharmaceuticals using thermal analysis. Retrieved from ResearchGate website. [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from EDQM website. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from TA Instruments website. [Link]

  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from ResearchGate website. [Link]

  • CRM LABSTANDARD. 2-Chloro-5-(chloromethyl)pyridine. Retrieved from CRM LABSTANDARD website. [Link]

  • St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. [Link]

  • Dong, M. W. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC. [Link]

  • PubChem. 2-Chloro-5-(chloromethyl)pyridine. Retrieved from PubChem website. [Link]

  • Eurofins. The ABC's of Reference Standard Management. Retrieved from Eurofins website. [Link]

  • Engle, K. M., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • Otgonbayar, D., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PubMed. [Link]

  • ResearchGate. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from ResearchGate website. [Link]

  • Topczewski, J. J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Retrieved from ATSDR website. [Link]

  • ChemRxiv. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from Organic Syntheses website. [Link]

  • Hartwig, J. F., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed. [Link]

  • Elsevier. Analytical Chemistry of Organic Halogen Compounds - 1st Edition. Retrieved from Elsevier website. [Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Bromo-5-fluoropyridin-4-yl)methanamine proper disposal procedures

Chemical Safety & Disposal Protocol: (2-Bromo-5-fluoropyridin-4-yl)methanamine Part 1: Operational Assessment & Chemical Identity This guide provides an authoritative protocol for the safe disposal of (2-Bromo-5-fluoropy...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Safety & Disposal Protocol: (2-Bromo-5-fluoropyridin-4-yl)methanamine

Part 1: Operational Assessment & Chemical Identity

This guide provides an authoritative protocol for the safe disposal of (2-Bromo-5-fluoropyridin-4-yl)methanamine . As a halogenated heteroaromatic amine, this compound presents a dual-hazard profile: the toxicity and environmental persistence associated with halogenated pyridines, and the corrosivity/reactivity inherent to primary amines.

Chemical Identification Profile

ParameterDetail
Chemical Name (2-Bromo-5-fluoropyridin-4-yl)methanamine
CAS Number 1416714-39-0 (Free Base) / 3026713-64-1 (HCl Salt)
Molecular Formula C₆H₆BrFN₂
Molecular Weight 205.03 g/mol
Functional Groups Pyridine core, Bromine (C-2), Fluorine (C-5), Primary Amine (C-4)
Physical State Solid (typically off-white/yellow) or viscous oil depending on purity
Hazard Characterization (GHS)

Based on Structure-Activity Relationships (SAR) for halogenated aminopyridines.

  • Acute Toxicity (Oral): Category 4 (H302). Pyridine derivatives can depress the central nervous system.

  • Skin/Eye Irritation: Category 2/2A (H315, H319). The primary amine group is basic and can cause severe irritation or chemical burns.

  • Target Organ Toxicity: Category 3 (H335).[1] Respiratory irritant.

  • Environmental: Halogenated organics are often persistent. Do not release to environment.

Part 2: Chemical Compatibility & Segregation

The "Why" Behind the Protocol: Effective disposal relies on understanding reactivity, not just toxicity. This molecule contains a basic amine tail and a halogenated core.

  • Amine Reactivity (The Exotherm Risk):

    • Incompatibility: Strong Acids (Sulfuric, Nitric, Hydrochloric).

    • Mechanism: Mixing this amine with concentrated acid waste generates immediate heat (exothermic neutralization).

    • Operational Rule: Never pour pure amine waste directly into a "General Acid Waste" carboy. It must be neutralized slowly or disposed of in a separate organic stream.

  • Halogenated Status (The Incineration Rule):

    • Incompatibility: General Organic Waste (Non-Halogenated).

    • Mechanism: Incinerating halogenated compounds (Br, F) requires higher temperatures and scrubbers to prevent the formation of acid gases (HBr, HF) and dioxins.

    • Operational Rule: You must segregate this into the "Halogenated Waste" stream. Mixing it with non-halogenated solvents (like Acetone/Methanol) downgrades the entire container to "Halogenated," significantly increasing disposal costs for your facility.

Part 3: Disposal Workflows

Workflow A: Solid Waste (Pure Compound)

Scenario: Expired shelf stock, contaminated solids, or spill cleanup debris.

  • Packaging: Place the solid material in a sealable polyethylene or glass container. Double-bagging in heavy-duty clear plastic bags is acceptable for spill debris.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(2-Bromo-5-fluoropyridin-4-yl)methanamine"[2][3][4][5][6]

    • Hazard Checkboxes: Toxic, Irritant.

  • Stream: Solid Hazardous Waste (Halogenated).

Workflow B: Liquid Waste (Reaction Mixtures)

Scenario: The compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, Methanol).

  • Solvent Check: Identify the primary solvent.

    • If dissolved in DCM/Chloroform : It is already halogenated.

    • If dissolved in Methanol/Ethyl Acetate : The presence of the bromine/fluorine atoms in the solute classifies the whole solution as Halogenated Waste.

  • Segregation: Pour into the Halogenated Organic Solvent carboy.

  • pH Check: If the solution is highly acidic (e.g., post-reaction quench), neutralize it to pH 6–8 using Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion or gas evolution.

Workflow C: Aqueous Extraction Waste

Scenario: Aqueous layers from a workup (separatory funnel).

  • Analysis: Pyridines have significant water solubility, especially at low pH (protonated form).

  • Protocol: Do NOT pour the aqueous layer down the drain.

  • Collection: Collect the aqueous layer in a separate container labeled "Aqueous Waste - Contaminated with Halogenated Organics."

  • Disposal: Submit for professional chemical treatment.

Part 4: Visualized Decision Matrix

The following logic flow ensures you select the correct waste stream, preventing regulatory violations (RCRA) and safety incidents.

DisposalMatrix Start Waste Material: (2-Bromo-5-fluoropyridin-4-yl)methanamine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Debris Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidStream SOLID HAZARDOUS WASTE (Label: Toxic, Halogenated) Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolvent DCM, Chloroform, etc. SolventCheck->HalogenatedSolvent NonHalogenatedSolvent MeOH, EtOAc, Acetone SolventCheck->NonHalogenatedSolvent Aqueous Water / Aqueous Layer SolventCheck->Aqueous HaloStream LIQUID HALOGENATED WASTE (Do not mix with Acids) HalogenatedSolvent->HaloStream NonHalogenatedSolvent->HaloStream Contaminates Stream Must go to Halogenated AqStream CONTAMINATED AQUEOUS WASTE (Do NOT Drain Pour) Aqueous->AqStream

Figure 1: Waste Stream Decision Matrix. Note that even if dissolved in non-halogenated solvents, the presence of the brominated/fluorinated solute mandates disposal in the Halogenated stream.

Part 5: Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The amine functionality may release irritating vapors. Clear the immediate area.[7][1][8][9][10][11][12]

  • PPE: Wear Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Solid: Do not dry sweep (creates dust). Cover with a wet paper towel or oil-impregnated sweeping compound, then scoop.

    • Liquid: Surround with absorbent pads or vermiculite.

  • Decontamination: Wipe the surface with a mild dilute acid (e.g., 1% Acetic Acid or Citric Acid) to neutralize the amine residues, followed by a soap and water wash.

  • Disposal: All cleanup materials go into the Solid Hazardous Waste bag.

References

  • MolCore . (2-Bromo-5-fluoropyridin-4-yl)methanamine Chemical Properties and CAS 1416714-39-0. Retrieved from

  • BLD Pharm . Safety Data Sheet for Pyridine Derivatives (General Class Hazards). Retrieved from

  • Fisher Scientific . Generalized Safety Data Sheet: Halogenated Aminopyridines. Retrieved from

  • US EPA . Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Halogenated Organic Waste. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(2-Bromo-5-fluoropyridin-4-yl)methanamine
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(2-Bromo-5-fluoropyridin-4-yl)methanamine
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